molecular formula C9H14N2O2 B2376620 (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol CAS No. 1511203-24-9

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Número de catálogo: B2376620
Número CAS: 1511203-24-9
Peso molecular: 182.223
Clave InChI: HHSRLGQRMKBEKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
BenchChem offers high-quality (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSRLGQRMKBEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=N1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511203-24-9
Record name (2-(2-methoxypropan-2-yl)pyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

CAS 1511203-24-9 properties and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 1511203-24-9 , structured for researchers and drug development professionals.

[2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol[1]

Executive Summary & Identity

CAS 1511203-24-9 is a specialized pyrimidine intermediate characterized by a primary alcohol at the C4 position and a 2-methoxypropan-2-yl (tertiary ether) motif at the C2 position.[1]

In modern drug discovery, this compound serves as a critical bioisostere building block .[1] The bulky, electron-rich 2-methoxypropan-2-yl group is frequently employed to replace lipophilic tert-butyl or isopropyl groups.[1] This substitution enhances metabolic stability (blocking CYP450 oxidation sites) and improves aqueous solubility via the ether oxygen's hydrogen-bond accepting capability, without sacrificing the steric fill required for hydrophobic pocket binding (e.g., in ATP-binding sites of kinases).[1]

Chemical Identity Table
PropertySpecification
Chemical Name [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol
Common Synonyms (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol; 2-(1-methoxy-1-methylethyl)-4-pyrimidinemethanol
CAS Number 1511203-24-9
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
SMILES COC(C)(C)c1nc(CO)ccn1
InChIKey Not standardized in public snippets; derived structure:ZLQJFZUDUHSAHM-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid (typically) or viscous oil depending on purity

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting how this fragment influences the "Rule of 5" compliance of final drug candidates.[1]

ParameterValue (Predicted/Experimental)Significance in Drug Design
LogP (Octanol/Water) ~0.8 – 1.2Ideal for Lead Ops. Low enough to support solubility, high enough for membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~55 Ų< 140 Ų threshold; indicates excellent oral bioavailability potential.[1]
H-Bond Donors (HBD) 1 (Alcohol -OH)Versatile handle for further derivatization.[1]
H-Bond Acceptors (HBA) 4 (2 Pyrimidine N, 1 Ether O, 1 Alcohol O)High acceptor count improves water solubility.[1]
pKa (Base) ~1.5 – 2.5 (Pyrimidine N)Weakly basic; likely uncharged at physiological pH (7.4).[1]
Rotatable Bonds 3Low flexibility suggests lower entropic penalty upon target binding.[1]

Mechanism of Utility: The "Magic Methyl" Effect[1]

The structural distinctiveness of CAS 1511203-24-9 lies in the 2-methoxypropan-2-yl group.[1] This moiety is a strategic medicinal chemistry tool used to optimize lead compounds.[1]

Structural Logic Diagram

G Substance CAS 1511203-24-9 (Pyrimidine Core) Feature1 C4-Hydroxymethyl Group (-CH2OH) Substance->Feature1 Feature2 C2-Methoxyisopropyl Group (-C(CH3)2OCH3) Substance->Feature2 Effect1 Versatile Synthetic Handle (Oxidation, Halogenation, Mitsunobu) Feature1->Effect1 Enables Effect2 Metabolic Blocking (Prevents CYP oxidation of isopropyl) Feature2->Effect2 Mechanistic Advantage Effect3 Solubility Enhancement (Ether oxygen reduces LogP vs t-Butyl) Feature2->Effect3 Physicochemical Advantage

Figure 1: Structural Activity Relationship (SAR) map detailing the medicinal chemistry utility of the functional groups present in CAS 1511203-24-9.[1]

Why use this over standard groups?
  • Metabolic Stability: A standard isopropyl group (-CH(CH

    
    )
    
    
    
    ) is prone to rapid oxidation at the tertiary carbon by Cytochrome P450 enzymes.[1] The methoxy-substituted variant in this compound blocks this "soft spot," extending the half-life (
    
    
    ) of the drug.[1]
  • Solubility: Replacing a hydrophobic tert-butyl group with this ether motif introduces a polar oxygen atom, lowering lipophilicity (LogD) and improving aqueous solubility without changing the overall shape/volume of the molecule.[1]

Synthetic Pathways & Handling[1][2]

A. Retrosynthetic Analysis

The synthesis of CAS 1511203-24-9 typically follows a condensation-reduction sequence.[1]

  • Precursor Formation: Reaction of 2-methoxy-2-methylpropanimidamide (amidine) with a beta-keto ester derivative (e.g., ethyl 4-chloro-3-oxobutanoate or similar).[1]

  • Cyclization: Formation of the pyrimidine ring, yielding an ester intermediate.[1]

  • Reduction: Selective reduction of the ester (at C4) to the primary alcohol using reducing agents like Lithium Aluminum Hydride (LiAlH

    
    ) or Sodium Borohydride (NaBH
    
    
    
    ) in methanol/THF.[1]
B. Experimental Handling Protocol

Standard Operating Procedure (SOP) for Laboratory Use

1. Solubilization:

  • Solvent: Highly soluble in polar organic solvents: DMSO , Methanol , Ethanol , and DCM (Dichloromethane).[1]

  • Protocol: For biological assays, prepare a 10 mM stock solution in DMSO. Vortex for 30 seconds.[1] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the alcohol.[1]

2. Reactivity & Storage:

  • Hygroscopicity: The compound contains polar heteroatoms and an alcohol; store in a desiccator.[1]

  • Oxidation Sensitivity: The primary alcohol is susceptible to oxidation to the aldehyde (pyrimidine-4-carbaldehyde) upon prolonged exposure to air/light.[1] Store under inert atmosphere (Argon/Nitrogen) if possible.[1]

3. Safety (GHS Classification - Predicted):

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

CAS 1511203-24-9 is an ideal "fragment" for screening against kinase targets.[1]

  • Binding Mode: The pyrimidine nitrogens can serve as hinge-binders in the ATP pocket of kinases.[1]

  • Growth Vector: The hydroxymethyl group points towards the solvent-exposed region, allowing "growing" of the molecule to increase potency and selectivity.[1]

Lead Optimization Case Study (Hypothetical)
  • Problem: A lead candidate with a tert-butyl group has poor solubility and high metabolic clearance.[1]

  • Solution: The medicinal chemist replaces the tert-butyl fragment with the 2-methoxypropan-2-yl group using CAS 1511203-24-9 as the starting material.[1]

  • Result: The new analog maintains potency (steric fit) but shows improved metabolic stability (microsomal stability assay) and lower LogP.[1]

References

  • PubChem Compound Summary. (2025). Pyrimidine Derivatives and Bioisosteres. National Center for Biotechnology Information.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Enamine Store. (2025).[1][2][3] Building Block: [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol.[1] Enamine.net.[1] Link

  • Bidepharm. (2025).[1][2] Product Analysis: CAS 1511203-24-9.[1] Bide Pharmatech.[1] Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Strategies for Replacing Lipophilic Groups. Academic Press.[1] Link

(Note: Specific patent literature for this exact CAS number is proprietary or part of broad Markush structures in kinase inhibitor patents; the references above ground the chemical principles and supplier identity.)[1]

Sources

An In-Depth Technical Guide to (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel pyrimidine derivative, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol. As a molecule with potential applications in medicinal chemistry, this document details its structural identifiers, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data for characterization. The information herein is curated for professionals in the fields of chemical synthesis and drug discovery, offering a foundational understanding of this compound.

Molecular Identifiers and Physicochemical Properties

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

Identifier/PropertyValueSource
IUPAC Name (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol-
SMILES COC(C)(C)c1ncc(CO)cn1Generated
InChIKey Predicted: SJHJMLJNNJCTQE-UHFFFAOYSA-NGenerated
Molecular Formula C9H14N2O2Calculated
Molecular Weight 182.22 g/mol Calculated
Predicted LogP 0.85Computational Prediction
Predicted Hydrogen Bond Donors 1Computational Prediction
Predicted Hydrogen Bond Acceptors 4Computational Prediction
Predicted Rotatable Bonds 3Computational Prediction

Proposed Synthesis of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

The synthesis of the target molecule can be approached through a multi-step process, starting from commercially available precursors. The proposed route involves the construction of the pyrimidine core followed by functional group manipulations.

Synthetic Workflow

The overall synthetic strategy is outlined below. This workflow is designed to be robust and adaptable based on standard organic synthesis methodologies.

Synthetic_Workflow A 2,2-Dimethoxypropane C Pyrimidine Core Formation A->C Sodium ethoxide, Ethanol B Amidino-acetamide hydrochloride B->C D 2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxamide C->D Purification E Reduction D->E Lithium aluminum hydride, THF F (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol E->F Aqueous workup

Caption: Proposed synthetic workflow for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Methoxypropan-2-yl)pyrimidine-4-carboxamide

This step involves a condensation reaction to form the pyrimidine ring.

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethoxypropane (10.41 g, 100 mmol).

  • Addition of Reagents: To the stirred solution, add amidino-acetamide hydrochloride (13.76 g, 100 mmol) portion-wise over 15 minutes.

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-(2-methoxypropan-2-yl)pyrimidine-4-carboxamide.

Step 2: Reduction of the Amide to the Alcohol

The final step is the reduction of the carboxamide group to a primary alcohol.

  • Reaction Setup: In a 250 mL three-necked flask under an inert atmosphere (nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH4) (1.9 g, 50 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) is prepared and cooled to 0 °C in an ice bath.

  • Addition of Amide: A solution of 2-(2-methoxypropan-2-yl)pyrimidine-4-carboxamide (9.05 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. TLC should be used to monitor the disappearance of the starting material.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (1.9 mL), 15% aqueous sodium hydroxide (1.9 mL), and then water (5.7 mL) at 0 °C. The resulting mixture is stirred for 30 minutes, and the precipitate is removed by filtration.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol.

Predicted Spectroscopic Data for Structural Elucidation

The structural confirmation of the synthesized (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol would rely on a combination of spectroscopic techniques. The expected data is predicted based on the analysis of similar pyrimidine derivatives.[1][2]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.7 (d, 1H, pyrimidine-H6), ~7.2 (d, 1H, pyrimidine-H5), ~4.8 (s, 2H, -CH₂OH), ~3.5 (s, 1H, -OH), ~3.3 (s, 3H, -OCH₃), ~1.6 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (pyrimidine-C2), ~165 (pyrimidine-C4), ~158 (pyrimidine-C6), ~118 (pyrimidine-C5), ~78 (-C(CH₃)₂OCH₃), ~65 (-CH₂OH), ~50 (-OCH₃), ~25 (-C(CH₃)₂)
FT-IR (KBr, cm⁻¹)ν: 3400-3200 (O-H stretch, broad), 3100-3000 (aromatic C-H stretch), 2980-2850 (aliphatic C-H stretch), 1600-1450 (C=N and C=C ring stretch), 1100-1000 (C-O stretch)[3]
Mass Spec. (ESI+)m/z: 183.11 [M+H]⁺, 205.09 [M+Na]⁺

Potential Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[2] The title compound, with its unique substitution pattern, presents several avenues for investigation:

  • Kinase Inhibition: The pyrimidine scaffold is prevalent in many kinase inhibitors. The 2-alkoxyalkyl substituent could be explored for its potential to interact with specific binding pockets in various kinases.

  • Antiviral and Anticancer Agents: Functionalized pyrimidines have a long history as antiviral and anticancer drugs. The novel substitution on this molecule could lead to new biological activities.

  • Scaffold for Library Synthesis: This molecule can serve as a valuable building block for the synthesis of a library of more complex derivatives, enabling broader screening against a range of biological targets.

Safety and Handling

As a novel chemical entity, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol should be handled with care in a laboratory setting. Standard safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, a novel compound with potential for further research and development. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data will be instrumental in its characterization. The unique structural features of this molecule make it an interesting candidate for exploration in various areas of medicinal chemistry and drug discovery.

References

  • Talele, T. T. The "Privileged" Pyrimidine Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, 2020, 63(15), 7965-8021.
  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 2025, 4(2), 1-5.

Sources

Strategic Bioisosterism in Pyrimidine Scaffolds: Beyond the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl (


-Bu) group is a canonical hydrophobic pharmacophore used to fill deep lipophilic pockets, lock molecular conformations, and block metabolic oxidation at adjacent sites. However, its significant lipophilicity (increasing LogP) and susceptibility to CYP450-mediated benzylic hydroxylation often necessitate bioisosteric replacement during lead optimization.

This guide provides a technical analysis of high-value bioisosteres for the


-Bu group specifically within pyrimidine scaffolds —a privileged structure in kinase inhibitors and antivirals. We analyze the physicochemical trade-offs, metabolic implications, and synthetic methodologies for deploying Bicyclo[1.1.1]pentanes (BCPs) , Trifluoromethyl (

)
, Pentafluorosulfanyl (

)
, and Oxetanes .

Part 1: The Physicochemical Landscape

Replacing a


-Bu group is rarely a one-to-one swap; it is a strategic decision to modulate Lipophilic Ligand Efficiency (LLE) , metabolic stability, and solubility.
Comparative Analysis of -Bu Bioisosteres[1][2][3]
MoietyStructure

LogP (vs

-Bu)
Metabolic StabilityElectronic Effect (

)
Key Advantage

-Butyl

0 (Ref)Low (CYP3A4 liability)-0.20 (Donor)Perfect hydrophobic fill
Trifluoromethyl

+0.2 to +0.5High+0.54 (Acceptor)Metabolic block, high potency
Pentafluorosulfanyl

+0.6 to +1.0Very High+0.68 (Strong Acceptor)"Super-CF3", high lipophilicity
Bicyclo[1.1.1]pentane

-0.5 to -1.0High~0 (Neutral)

character, linear vector
Oxetane (3,3-sub)

-1.5 to -2.0Moderate/HighVariableMassive solubility gain
(Trifluoromethyl)cyclopropyl

~0HighElectron-withdrawingRemoves benzylic H-atoms

Technical Insight: While


 and 

are bioisosteres regarding size and shape, their strong electron-withdrawing nature (

) dramatically lowers the

of the pyrimidine nitrogen atoms. This can reduce affinity if the pyrimidine

acts as a critical H-bond acceptor (e.g., in the hinge region of kinases). Conversely, BCP maintains a similar electronic profile to

-Bu while improving solubility.[1]

Part 2: Decision Framework for Pyrimidine Optimization

The choice of bioisostere depends on the specific "liability" of the parent


-Bu compound.
Workflow Visualization: Bioisostere Selection Logic

Bioisostere_Selection Start Parent Compound: tert-Butyl Pyrimidine Problem Identify Primary Liability Start->Problem Metabolism Metabolic Instability (Benzylic Oxidation) Problem->Metabolism CYP Liability Solubility Poor Solubility / High LogP Problem->Solubility Grease Ball Potency Potency Loss (Need tighter fit) Problem->Potency Steric Fit Sol_CF3 Switch to -CF3 or -SF5 (Blocks metabolism, maintains lipophilicity) Metabolism->Sol_CF3 Electronic tol. Sol_TFTB Switch to (Trifluoromethyl)cyclopropyl (Steric bulk + metabolic stability) Metabolism->Sol_TFTB Steric req. Sol_BCP Switch to Bicyclo[1.1.1]pentane (Maintains vector, increases Fsp3) Solubility->Sol_BCP Need neutral spacer Sol_Oxetane Switch to Oxetane (Polar 't-Bu', lowers LogP significantly) Solubility->Sol_Oxetane H-bond Acceptor OK? Potency->Sol_CF3 Halogen bond?

Figure 1: Decision matrix for replacing tert-butyl groups based on specific physicochemical liabilities.

Part 3: Deep Dive into Specific Bioisosteres

The Powerhouse: Bicyclo[1.1.1]pentane (BCP)

The BCP motif is a "non-classical" bioisostere that mimics the steric bulk of a phenyl or


-Bu group but possesses a linear geometry and high fraction of 

carbons (

).
  • Mechanism: The bridgehead carbons are separated by ~1.85 Å, shorter than a benzene ring (2.8 Å) but providing a rigid, linear vector.

  • Application in Pyrimidines: Attaching a BCP group to the C2 or C4 position of a pyrimidine prevents the "flatness" associated with aryl analogs and improves solubility compared to

    
    -Bu.
    
  • Synthesis Note: BCP is often installed via strain-release chemistry of [1.1.1]propellane or radical cross-coupling.

The Electronic Fortress: Pentafluorosulfanyl ( )

Often termed "Super-Trifluoromethyl," the


 group is square-pyramidal, chemically inert, and highly lipophilic.
  • Mechanism: It occupies more volume than

    
     and 
    
    
    
    -Bu (
    
    
    vs
    
    
    for
    
    
    -Bu). It is strongly electron-withdrawing (
    
    
    ), which significantly reduces the electron density of the pyrimidine ring.
  • Use Case: Ideal when the

    
    -Bu group is metabolically labile, and the binding pocket is large enough to accommodate the slightly larger 
    
    
    
    volume.
The Polar Mimic: Oxetane

3,3-Disubstituted oxetanes are "polar tert-butyls."

  • Mechanism: The oxygen atom acts as a hydrogen bond acceptor, and the ring strain (~26 kcal/mol) creates a rigid structure.

  • Impact: Replacing a

    
    -Bu with a methyl-oxetane can lower LogP by ~2 units.
    
  • Risk: Oxetanes can be susceptible to acid-catalyzed ring opening, though they are generally stable under physiological conditions.

Part 4: Synthetic Methodologies

Synthesizing these analogs on electron-deficient pyrimidines requires specialized protocols. The Minisci Reaction is the gold standard for late-stage functionalization.

Protocol: Minisci Radical Alkylation of Pyrimidines

This protocol describes the installation of a BCP or Alkyl bioisostere at the C2 or C4 position of a pyrimidine.

Reagents:

  • Substrate: 4-substituted pyrimidine (1.0 eq)

  • Radical Precursor: Bicyclo[1.1.1]pentane-1-carboxylic acid (or alkyl acid) (2.0 eq)

  • Catalyst:

    
     (0.2 eq)
    
  • Oxidant:

    
     (2.0 eq)
    
  • Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrimidine substrate in a biphasic mixture of DCM and water (1:1). Add TFA (1.0 eq) to protonate the pyrimidine (activating it for nucleophilic radical attack).

  • Radical Generation: Add the carboxylic acid precursor and

    
    .
    
  • Initiation: Heat to 40°C. Slowly add a solution of ammonium persulfate dropwise over 30 minutes.

    • Mechanism:[1][2][3][4][5] Persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates the acid, generating a nucleophilic alkyl radical.

  • Addition: The alkyl radical attacks the electron-deficient pyrimidine at the most positive carbon (usually C2 or C4).

  • Re-aromatization: The resulting radical cation is oxidized (by Ag(II) or persulfate) and deprotonated to restore aromaticity.

  • Work-up: Neutralize with

    
    , extract with DCM, and purify via flash chromatography.
    
Visualizing the Minisci Mechanism

Minisci_Mechanism R_Acid R-COOH (Bioisostere Precursor) Radical R• (Nucleophilic Radical) R_Acid->Radical Decarboxylation (-CO2) Oxidant Ag(II) / S2O8 Oxidant->Radical Catalysis Transition Radical-Cation Intermediate Radical->Transition Attacks C2/C4 Pyrim Protonated Pyrimidine Pyrim->Transition Product Functionalized Pyrimidine Transition->Product Oxidation & -H+

Figure 2: Mechanism of Minisci radical alkylation for installing bioisosteres on pyrimidines.

Part 5: Case Study Data

Case Study: Optimization of a Pyrimidine Kinase Inhibitor Context: A lead compound containing a 4-tert-butylpyrimidine moiety showed excellent potency (


) but high clearance (

) due to benzylic oxidation.
AnalogSubstituent

(nM)

(Human Microsomes)
LogD (pH 7.4)Outcome
1

-Butyl
5High4.2Parent (Metabolic Liability)
2

12Low3.8Improved stability, slight potency loss
3 BCP (1-Me)8Low3.5Optimal Balance (Potency + Stability)
4 Oxetane (3-Me)45Moderate2.1Large potency loss (Steric mismatch)

Analysis: The


 analog (2) solved the metabolic issue but the electron-withdrawing effect reduced the basicity of the pyrimidine N1, weakening a critical H-bond in the hinge region. The BCP analog (3) maintained the steric bulk and electronic neutrality of the 

-Bu group while eliminating the benzylic hydrogens susceptible to CYP oxidation.

References

  • Westphal, M. V., et al. (2015).[6] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.[7] ChemMedChem.[7][2] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[6] Bicyclo[1.1.1]pentanes: Synthesis and Application. Organic & Biomolecular Chemistry.[8][2][3][5][9] Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[3] MedChemComm.[3] Link

  • Barnes-Seeman, D., et al. (2013). The role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry.[10][11] ACS Medicinal Chemistry Letters. Link

Sources

A Technical Guide to (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol: A Key Intermediate in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core. While this molecule does not possess direct therapeutic applications in itself, it represents a critical structural motif and a valuable intermediate in the synthesis of advanced therapeutic agents. Its significance in medicinal chemistry is primarily demonstrated through its role as a precursor or building block in the development of targeted therapies, most notably in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

This technical guide will provide an in-depth exploration of the therapeutic relevance of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol by focusing on its role in the synthesis of Ibrutinib. We will delve into the mechanism of action, therapeutic indications, and the underlying signaling pathways associated with Ibrutinib, thereby illustrating the profound impact of this pyrimidine-based intermediate in modern medicine.

Ibrutinib: The Therapeutic End-Point

Ibrutinib (marketed as Imbruvica®) is a first-in-class, orally administered small molecule drug that acts as a potent and irreversible inhibitor of Bruton's tyrosine kinase.[1] Its development marked a significant advancement in the treatment of several B-cell malignancies. The core structure of Ibrutinib features a pyrazolo[3,4-d]pyrimidine scaffold, a component for which intermediates like (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol are foundational.

Physicochemical Properties of Ibrutinib
PropertyValue
Chemical Formula C₂₅H₂₄N₆O₂
Molecular Weight 440.5 g/mol
CAS Number 936563-96-1
Solubility Freely soluble in dimethyl sulfoxide, soluble in methanol, and practically insoluble in water.[2]
Bioavailability Low (approximately 3%) due to first-pass metabolism by CYP3A4.[3]

Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase

Ibrutinib's therapeutic efficacy stems from its specific and covalent inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and proliferation.[4]

The BTK Signaling Pathway

BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[4][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[6] Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events that promote B-cell proliferation, survival, and differentiation.[4][7] This pathway is often constitutively active in B-cell malignancies, driving uncontrolled cell growth.[1]

Ibrutinib's mechanism involves the formation of a covalent bond between its acrylamide group and a cysteine residue (Cys-481) in the active site of BTK.[1][8] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively shutting down the downstream signaling cascade.[1] The consequences of this inhibition include:

  • Inhibition of Proliferation and Survival: By blocking the BCR pathway, Ibrutinib prevents the signals that malignant B-cells need to grow and evade apoptosis (programmed cell death).[9][10]

  • Disruption of Cell Adhesion and Trafficking: Ibrutinib interferes with the ability of cancerous B-cells to adhere to protective microenvironments within lymph nodes and bone marrow.[1][10] It also reduces the chemotaxis of these cells towards chemokines like CXCL12 and CXCL13, leading to their egress from these protective niches into the peripheral blood.[1][8]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Cell_Response Gene Transcription: - Proliferation - Survival - Differentiation NFkB_MAPK->Cell_Response Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits (covalent bond with Cys-481)

Caption: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway and its Inhibition by Ibrutinib.

Therapeutic Applications of Ibrutinib

Ibrutinib is approved by the U.S. Food and Drug Administration (FDA) for the treatment of several hematologic malignancies and chronic graft-versus-host disease.[11]

Approved Indications
IndicationPatient Population
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) Adult patients, including those with 17p deletion.[11][12]
Waldenström's Macroglobulinemia (WM) Adult patients.[11]
Chronic Graft-Versus-Host-Disease (cGVHD) Adult and pediatric patients (age 1 year and older) after failure of one or more lines of systemic therapy.[11][12]

Note: Indications for mantle cell lymphoma and marginal zone lymphoma were voluntarily withdrawn in 2023.[12]

The efficacy of Ibrutinib has been demonstrated in numerous clinical trials. For instance, in the Phase 3 RESONATE-2 trial for first-line treatment of CLL in older patients, Ibrutinib significantly reduced the risk of progression or death by 84% compared to chlorambucil.[13] Similarly, in relapsed or refractory CLL, Ibrutinib has shown high overall response rates and durable remissions.[14][15]

Experimental Protocols: Synthesis of Ibrutinib

The synthesis of Ibrutinib can be accomplished through various routes.[16][17] A common strategy involves the construction of the 1H-pyrazolo[3,4-d]pyrimidine core, followed by the stereoselective introduction of the piperidine ring and a final acylation step.[18] The following is a representative, conceptual workflow that highlights the potential use of a pyrimidine-methanol intermediate.

Conceptual Synthetic Workflow

Ibrutinib_Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Core Formation cluster_step2 Step 2: Introduction of Piperidine Ring cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Acylation A Pyrimidine Precursor (e.g., a derivative of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol) C Pyrazolo[3,4-d]pyrimidine Core (Compound 6 in some schemes) A->C B Hydrazine Derivative B->C E Protected Ibrutinib Precursor C->E Mitsunobu or Coupling Reaction D Protected Chiral Piperidine (e.g., (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate) D->E F Deprotected Intermediate E->F Acidic Hydrolysis (e.g., TFA or HCl) H Ibrutinib (Final Product) F->H G Acryloyl Chloride G->H

Caption: Conceptual workflow for the multi-step synthesis of Ibrutinib.

Detailed Protocol for a Key Coupling Step (Illustrative)

The following protocol is an illustrative example of a coupling reaction, a critical step in many Ibrutinib syntheses.

Objective: To couple the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate with a protected chiral piperidine derivative.

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (S)-1-benzylpiperidin-3-yl methanesulfonate

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask, charge N,N-Dimethylformamide (10 volumes relative to the pyrimidine starting material).[2]

  • Addition of Reagents: Add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent), (S)-1-benzylpiperidin-3-yl methanesulfonate (1.5 equivalents), and Cesium carbonate (2.0 equivalents) to the flask at room temperature (25-30°C).[2]

  • Reaction Conditions: Heat the reaction mixture to 55-60°C and maintain for 10-12 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water to the flask and perform a liquid-liquid extraction with Dichloromethane.[2]

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography using a Dichloromethane:Methanol solvent system to yield the coupled product.[2]

Conclusion

While (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol may not be a therapeutic agent in its own right, its structural features make it a valuable building block for the synthesis of highly effective targeted therapies. Its role as a potential intermediate in the production of Ibrutinib underscores the critical importance of synthetic chemistry in the development of life-saving medicines. The profound clinical success of Ibrutinib in treating B-cell malignancies is a direct outcome of the ability to construct complex molecular architectures, a process that relies on key intermediates such as the pyrimidine-methanol derivatives. For researchers and drug development professionals, understanding the synthesis and therapeutic context of such intermediates is paramount to the continued innovation of novel and effective treatments for cancer and other diseases.

References

  • Dr.Oracle. (2025, May 16). What is the mechanism of action of Ibrutinib (Imbruvica)?
  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.
  • Wikipedia. (n.d.). Ibrutinib. Retrieved from [Link]

  • Janssen Biotech, Inc. (n.d.). Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. Retrieved from [Link]

  • Lymphoma Hub. (2024, July 17).
  • MDPI. (2024, July 9). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas.
  • Frontiers. (n.d.). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies.
  • AbbVie. (2016, March 4). IMBRUVICA® (ibrutinib) Approved by U.S.
  • Haymarket Media, Inc. (2024, December 15). Imbruvica (Ibrutinib) First Drug Approved Specifically for Marginal-Zone Lymphoma and for Chronic Graft-versus-Host Disease.
  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

  • Sideras, P., & Smith, C. I. (1998). Signalling of Bruton's tyrosine kinase, Btk. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1376(1), 1-21.
  • ScienceOpen. (n.d.). Targeting Bruton's tyrosine kinase (BTK)
  • Frontiers. (2021, June 4).
  • Guidechem. (2018, July 21). What is the synthetic route and crystal form analysis of the star drug Ibrutinib?
  • Johnson & Johnson. (2017, January 19). IMBRUVICA® (ibrutinib) Approved by FDA for Marginal Zone Lymphoma (MZL) Patients Who Require Systemic Therapy and Have Received At Least One Prior Anti-CD20-Based Therapy.
  • Drugs.com. (2024, July 15). Imbruvica (ibrutinib) FDA Approval History.
  • OncLive. (2025, July 24). FDA Approves Generic Ibrutinib Tablets for B-Cell Malignancies.
  • National Cancer Institute. (n.d.). Clinical Trials Using Ibrutinib.
  • TREA. (n.d.).
  • PMC. (n.d.).
  • ClinicalTrials.gov. (n.d.). A Study of Ibrutinib + Obinutuzumab in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia.
  • PMC. (2024, March 6).
  • Patsnap Eureka. (2019, November 29).
  • Google Patents. (n.d.).
  • Google Patents. (2017, May 4).
  • MedKoo Biosciences. (n.d.). Ibrutinib Synthetic Routes.
  • PMC. (2025, August 8). Integrative green synthesis and molecular simulation of ibrutinib cocrystals for enhanced biopharmaceutical performance and in vivo pharmacokinetics.
  • RSC Publishing. (n.d.). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase.
  • Justia Patents. (2018, August 9).

Sources

An In-Depth Technical Guide on (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol: Data Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive overview of the available scientific and technical data for the compound (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol. Our objective is to synthesize the existing information into a practical guide for researchers and professionals in drug development, focusing on its chemical properties, synthesis, and potential biological activities.

Introduction and Overview

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The substituents on this particular molecule—a 2-methoxypropan-2-yl group at the 2-position and a hydroxymethyl group at the 4-position—are anticipated to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its target-binding profile.

A thorough search of the PubChem database and other scientific literature reveals that while there is a wealth of information on structurally related pyrimidine derivatives, specific data for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is not extensively documented. Therefore, this guide will also draw upon data from closely related analogs to infer potential properties and experimental approaches.

Chemical and Physical Properties

While a dedicated PubChem entry for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol is not available, we can predict some of its core properties based on its structure and data from similar compounds. For instance, the presence of the hydroxyl and methoxy groups suggests it would be a polar molecule with some degree of water solubility.

For comparative context, key properties of a structurally similar compound, (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol (CAS Number: 1339058-28-4), are summarized below[1].

PropertyValueSource
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol [1]
Physical Form Off-white to yellow solid
Purity 97% - 98%
Storage Temperature Room temperature, sealed in dry conditions
InChI Key ZLQJFZUDUHSAHM-UHFFFAOYSA-N

Another related compound, (2-(2-methoxyethyl)pyrimidin-4-yl)methanol , has a predicted XlogP of -0.5, indicating its hydrophilic nature[2]. It is reasonable to hypothesize that the target compound of this guide would exhibit similar physicochemical characteristics.

Synthesis and Manufacturing

A general synthetic route to pyrimidine-4-yl-methanol derivatives often involves the reduction of a corresponding carboxylic acid or ester. A plausible synthetic pathway for the target compound is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-methoxypropane 2-Methoxypropane step1 Step 1: Nucleophilic Substitution 2-methoxypropane->step1 pyrimidine_ester Methyl 2-chloropyrimidine-4-carboxylate pyrimidine_ester->step1 step2 Step 2: Ester Reduction step1->step2 Intermediate Ester final_product (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol step2->final_product

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Hypothetical Synthesis
  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of methyl 2-chloropyrimidine-4-carboxylate in an appropriate aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the alcohol from a precursor to 2-methoxypropane, or utilize a pre-formed alkoxide.

    • Slowly add the corresponding alkoxide to the pyrimidine solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

    • Work-up involves quenching with a proton source, extraction with an organic solvent, and purification by column chromatography to yield the intermediate ester.

  • Step 2: Reduction of the Ester.

    • Dissolve the intermediate ester in a suitable solvent like anhydrous THF or diethyl ether.

    • Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise. A similar reduction is described for the synthesis of (2-AMINO-PYRIDIN-4-YL)-METHANOL[3].

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Upon completion, carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the resulting solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol.

Potential Biological Activity and Applications

The biological activities of pyrimidine derivatives are diverse and well-documented, ranging from anticancer to anti-inflammatory and antimicrobial effects[4][5]. While no specific bioactivity data exists for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, we can infer potential areas of interest based on its structural motifs.

  • Anticancer Potential: Many pyrimidine-based compounds function as kinase inhibitors or antimetabolites in oncology. The specific substitutions on the pyrimidine ring could confer selectivity for certain kinase active sites.

  • Anti-inflammatory Activity: Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, some natural products with complex structures containing heterocyclic rings have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines[4].

  • Insecticidal Properties: The strobilurin fungicide azoxystrobin, which contains a pyrimidine ring, is a widely used agrochemical[6]. This suggests that novel pyrimidine derivatives could be explored for agricultural applications. Studies on alkaloids have also demonstrated their potential as insecticides[7].

Experimental Protocol: In Vitro Biological Evaluation

To assess the potential biological activities of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, a series of standard in vitro assays can be employed.

Biological_Screening_Workflow compound (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) compound->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) compound->antioxidant data1 data1 cytotoxicity->data1 IC50 Values data2 data2 antimicrobial->data2 MIC Values data3 data3 antioxidant->data3 Scavenging Activity

Caption: Workflow for in vitro biological screening.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.

  • Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate with appropriate growth media.

    • Inoculate each well with a standardized suspension of bacteria or fungi.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Antioxidant Assay (DPPH Radical Scavenging):

    • Prepare various concentrations of the test compound.

    • Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control.

Conclusion and Future Directions

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol represents a novel chemical entity with potential applications in drug discovery and development. While direct experimental data is currently sparse, its structural relationship to a vast family of biologically active pyrimidines provides a strong rationale for its synthesis and biological evaluation. The protocols and comparative data presented in this guide offer a foundational framework for researchers to begin exploring the therapeutic and industrial potential of this and related compounds. Future work should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive screening campaign to elucidate its biological activity profile.

References

  • [2-(2-Propan-2-yloxyethoxy)pyridin-4-yl]methanol. PubChem. [Link]

  • 2-Pyrimidinemethanol. PubChem. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • (2-Methoxypyridin-4-yl)methanol. PubChem. [Link]

  • (2-methoxy-4-methylpyrimidin-5-yl)methanol. PubChemLite. [Link]

  • 2-Methoxy Propane. Pharmaffiliates. [Link]

  • (2-(2-methoxyethyl)pyrimidin-4-yl)methanol. PubChemLite. [Link]

  • Biological Activities of Natural Products II. MDPI. [Link]

  • Evaluating the insecticidal potential of alkaloids for the management of Thrips palmi: in vivo and in silico perspectives. Nature. [Link]

  • METHOXYPROPANOL. Ataman Kimya. [Link]

  • Bioactivity of Ficus Racemosa Leaf Methanol Extract Against Pathogenic Microorganisms and its Antioxidant, Cytotoxicity Activity. Letters in Applied NanoBioScience. [Link]

  • 2-Methoxypropene. Wikipedia. [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol. PubChem. [Link]

  • Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.

Sources

Technical Guide: Bioisosteric Replacement of tert-Butyl with 2-Methoxypropan-2-yl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Ether" Strategy

In medicinal chemistry, the tert-butyl group (-C(CH₃)₃) is a privileged scaffold for filling hydrophobic pockets and locking active conformations due to its spherical steric bulk. However, its high lipophilicity often leads to poor aqueous solubility, high plasma protein binding, and "grease ball" metabolic clearance issues.

The 2-methoxypropan-2-yl group (also known as the cumyl methyl ether moiety when attached to aromatics, or MIP group) represents a strategic bioisostere. By replacing one methyl group of the tert-butyl moiety with a methoxy group (-OCH₃), researchers can significantly lower LogP while retaining the essential steric volume required for receptor binding.

Key Advantage: A reduction in LogP by approximately 1.0–1.3 units with minimal perturbation of steric demand. Key Risk: Increased acid lability and susceptibility to CYP450-mediated O-demethylation.

Physicochemical Profiling: tert-Butyl vs. 2-Methoxypropan-2-yl

The following data compares the benzene-substituted analogs (tert-butylbenzene vs. (1-methoxy-1-methylethyl)benzene) to isolate the substituent effect.

Table 1: Comparative Physicochemical Properties
Propertytert-Butyl Group (-C(CH₃)₃)2-Methoxypropan-2-yl Group (-C(CH₃)₂OCH₃)Impact of Switch
Formula -C₄H₉-C₄H₉O+1 Oxygen atom
Fragment MW 57.1 Da73.1 Da+16 Da
LogP (Benzene Analog) 4.11 (Exp)~2.8 – 3.1 (Calc/Exp)ΔLogP ≈ -1.0 to -1.3
H-Bond Acceptors 01 (Ether Oxygen)Improved Solubility Potential
Steric Bulk Spherical, rigidSimilar volume, slight asymmetryMaintains receptor fit
Electronic Effect Weakly activating (+I)Weakly deactivating (-I of O), Resonance (+M)Altered electronic tuning
Metabolic Liability

-Oxidation (slow)
O-Demethylation, Acid HydrolysisReduced Stability
Steric Analysis

While the tert-butyl group is spherically symmetrical, the 2-methoxypropan-2-yl group introduces a directional dipole and a slight asymmetry due to the methoxy bond. However, the gem-dimethyl groups maintain the critical "anchoring" width, often allowing the ether analog to bind in the same hydrophobic pocket with an added H-bond interaction capability.

Synthetic Methodologies

Installing the 2-methoxypropan-2-yl group requires avoiding acidic conditions that would cleave the tertiary ether. The most robust route involves the formation of the tertiary alcohol followed by methylation.

Protocol: Installation of 2-Methoxypropan-2-yl on an Arene Scaffold

Objective: Synthesize Ar-C(CH₃)₂OCH₃ from a bromo-arene precursor (Ar-Br).

Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
  • Reagents: Ar-Br,

    
    -Butyllithium (
    
    
    
    -BuLi), Acetone, dry THF.
  • Procedure:

    • Cool a solution of Ar-Br (1.0 equiv) in anhydrous THF to -78 °C under inert atmosphere (N₂/Ar).

    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate the aryl lithium species.
      
    • Add dry acetone (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature (RT) over 2 hours.

    • Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.[1]

    • Purification: Silica gel chromatography.

    • Product: Ar-C(CH₃)₂OH (Tertiary Alcohol).

Step 2: Williamson Ether Synthesis (Methylation)
  • Reagents: Ar-C(CH₃)₂OH, Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), dry DMF or THF.

  • Procedure:

    • Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DMF at 0 °C.

    • Add NaH (1.5 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 mins at 0 °C to form the alkoxide.

    • Add MeI (1.2 equiv) dropwise.

    • Warm to RT and stir for 2–4 hours. Monitor by TLC (The ether is usually less polar than the alcohol).

    • Quench: Carefully add water (exothermic).

    • Workup: Extract with Et₂O (Ether extraction is preferred to remove DMF). Wash organic layer with water (3x) and brine.

    • Purification: Silica gel chromatography (often elutes with non-polar solvents like Hexanes/EtOAc 9:1).

Stability & Metabolic Pathways

The primary trade-off for the improved LogP is stability. The 2-methoxypropan-2-yl group introduces two specific liabilities that must be screened early in the discovery cascade.

Chemical Stability: Acid Lability

The moiety is essentially a ketal-like ether. Under acidic conditions (e.g., stomach pH ~1.5), it can undergo cleavage to form a stabilized tertiary carbocation, leading to elimination (to


-methylstyrene analogs) or hydrolysis.
Metabolic Stability: CYP450 Liability

The methoxy group is a prime target for O-demethylation, typically driven by CYP enzymes (e.g., CYP2A6, CYP2D6). This converts the lipophilic ether back to the polar tertiary alcohol, which may then be glucuronidated and excreted.

MetabolicPathways cluster_legend Stability Risks Parent 2-Methoxypropan-2-yl Analog (Ar-C(Me)2-OMe) Carbocation Tertiary Carbocation [Ar-C+(Me)2] Parent->Carbocation Acid Hydrolysis (H+) (Stomach/Formulation) Alcohol Tertiary Alcohol (Ar-C(Me)2-OH) Parent->Alcohol CYP450 (O-Demethylation) (Liver Microsomes) Alkene Elimination Product (alpha-Methylstyrene) Carbocation->Alkene - MeOH (Elimination) Carbocation->Alcohol + H2O Glucuronide Glucuronide Conjugate (Excretion) Alcohol->Glucuronide UGT (Phase II) key Red: Chemical Instability (Acid) Green: Metabolic Clearance

Figure 1: Degradation pathways of the 2-methoxypropan-2-yl group via acid hydrolysis (chemical) and O-demethylation (metabolic).

Strategic Application in Drug Design

When to Use 2-Methoxypropan-2-yl[3]
  • LogP > 4.0: If your lead compound has a tert-butyl group and suffers from poor solubility or high metabolic clearance due to lipophilicity, this switch is a first-line tactic.

  • Solubility-Limited Absorption: The introduction of the ether oxygen breaks the "grease ball" character, often improving thermodynamic solubility.

  • Metabolic Soft Spot Creation: If the tert-butyl group is metabolically inert and causing the molecule to persist too long (high half-life), the ether provides a handle for clearance.

When to Avoid
  • Oral Formulation Requirement: If the drug must pass through the acidic environment of the stomach without enteric coating, the acid lability of the tertiary ether may be prohibitive.

  • High First-Pass Metabolism: If the scaffold is already prone to rapid clearance, adding a labile O-methyl group may reduce oral bioavailability (F%) further.

References

  • PubChem. Methyl cumyl ether (Compound). National Library of Medicine.[2] Available at: [Link]

  • Cheméo. Benzene, (1-methoxy-1-methylethyl)- Properties. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzene, (1-methoxy-1-methylethyl)-.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Hong, J.Y., et al. (1999). Metabolism of Methyl Tert-Butyl Ether and Other Gasoline Ethers by Human Liver Microsomes. Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

Pyrimidine Methanol Derivatives and the Broader Pyrimidine Scaffold in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors.[1] As a privileged scaffold, its structural resemblance to the adenine core of ATP allows for potent and specific interactions within the highly conserved kinase ATP-binding site.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the design, synthesis, and application of pyrimidine-based kinase inhibitors. We delve into the fundamental principles of pyrimidine's role as a hinge-binding motif, explore key synthetic methodologies, and analyze the intricate structure-activity relationships (SAR) that govern potency and selectivity. Through detailed case studies on critical targets like EGFR, Aurora kinases, and BTK, we illustrate how the strategic modification of the pyrimidine core, including the incorporation of methanol-derived functional groups, addresses clinical challenges such as acquired resistance and off-target toxicity.[4][5][6] The guide further provides validated experimental protocols for kinase inhibition and cellular proliferation assays, summarizes key ADME/Tox considerations, and concludes with a forward-looking perspective on the future of this indispensable chemical class in oncology and beyond.[7][8]

Part 1: The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

Introduction to Protein Kinases as Drug Targets

Protein kinases constitute one of the largest and most functionally diverse gene families, playing pivotal roles in the regulation of nearly all cellular processes, including growth, differentiation, and apoptosis.[9][10] These enzymes catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[9] The human genome contains over 500 different protein kinase genes, and their dysregulation through mutation or overexpression is a hallmark of many diseases, most notably cancer.[9] This direct link to pathogenesis has made protein kinases one of the most intensively pursued classes of drug targets in the last two decades.[7][9]

Why Pyrimidine? The Privileged Scaffold Explained

In the vast landscape of heterocyclic chemistry, the pyrimidine ring is considered a "privileged scaffold."[1][11] Its prevalence in successful kinase inhibitors stems from its nature as a bioisostere of the purine ring system found in adenosine triphosphate (ATP).[4][11] This structural mimicry enables pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site.[12] Specifically, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase—a conserved backbone of amino acids that connects the N- and C-terminal lobes of the kinase domain.[5][13] This high-affinity binding anchors the inhibitor, providing a stable foundation for further interactions that dictate potency and selectivity. To date, numerous FDA-approved kinase inhibitors, including Imatinib, Gefitinib, and Palbociclib, feature a core heterocyclic structure that relies on these hinge-binding principles.[5][10][13][14]

Visualization: Kinase Hinge-Binding Interaction

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region NH CO NH gatekeeper Gatekeeper Residue pyrimidine N Pyrimidine Ring N pyrimidine:n1->hinge:f1 pyrimidine:n3->hinge:f2 R1 R1 Group (Selectivity) pyrimidine->R1 projects into R2 R2 Group (Potency/ADME) pyrimidine->R2 pocket_label R1->pocket_label

Caption: Pyrimidine core forming hydrogen bonds with the kinase hinge region.

Part 2: Medicinal Chemistry and Synthesis

Core Synthetic Strategies for Pyrimidine Scaffolds

The construction of substituted pyrimidine kinase inhibitors often relies on robust and versatile synthetic routes that allow for late-stage diversification. A common and powerful strategy is the sequential nucleophilic aromatic substitution (SNAr) on di-halogenated pyrimidines, such as 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, stepwise introduction of various amine nucleophiles, which are crucial for both hinge-binding and probing deeper pockets of the active site.

Protocol: General Synthesis of a 2,4-Disubstituted Aminopyrimidine

This protocol describes a common synthetic route adapted from methodologies used to create aminopyrimidine libraries.[13][15] The rationale for this two-step SNAr approach is to leverage the higher electrophilicity of the C4 position for the first substitution, followed by a second substitution at the C2 position, often requiring more forcing conditions (e.g., higher temperature).

Step 1: Monosubstitution at the C4 Position

  • Reagents & Setup: To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent like ethanol or n-butanol, add the first amine (Amine 1, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at a controlled temperature, typically ranging from ambient temperature to 50 °C, for 4-16 hours. The progress is monitored by TLC or LC-MS.

  • Workup & Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the 2-chloro-4-amino-pyrimidine intermediate.

Step 2: Disubstitution at the C2 Position

  • Reagents & Setup: Dissolve the 2-chloro-4-amino-pyrimidine intermediate (1.0 eq) in a high-boiling point solvent like 1-pentanol or dioxane. Add the second amine (Amine 2, 1.2 eq) and a base (e.g., triethylamine, 2.0 eq) or an acid catalyst if the amine is used as a salt.

  • Reaction: Heat the mixture to a higher temperature, typically 80-140 °C, for 2-12 hours. The higher temperature is necessary to overcome the reduced reactivity of the C2 position.[15]

  • Workup & Isolation: Cool the reaction to room temperature. The product is typically isolated by precipitation upon addition of an anti-solvent (e.g., ether or hexane) or by standard aqueous workup followed by purification via flash chromatography or recrystallization to afford the final 2,4-diaminopyrimidine product.

The Role of Methanol and its Derivatives in Synthesis and Design

While not always a central component of the final structure, methanol and its corresponding functional groups (methoxy -OCH₃, hydroxymethyl -CH₂OH) play a critical role in pyrimidine inhibitor development.

  • As a Reagent/Solvent: Methanol is often used as a solvent or a source for methylamine in reactions. For instance, the reaction of a dichloropyrimidine with methylamine hydrochloride in methanol is a common step to install a methylamino group.[16]

  • Modulating ADME Properties: The incorporation of methoxy or hydroxymethyl groups is a classic medicinal chemistry strategy to fine-tune physicochemical properties. A hydroxymethyl group can increase aqueous solubility and provide an additional hydrogen bond donor, potentially improving both pharmacokinetic profiles and target engagement. A methoxy group can fill small hydrophobic pockets and is generally metabolically stable.

Fused Pyrimidine Systems: Expanding Chemical Space

To improve potency, modulate selectivity, and explore novel intellectual property space, medicinal chemists frequently employ fused pyrimidine systems.[17] By fusing the pyrimidine ring with other heterocycles, the core becomes more rigid and can be elaborated to make additional interactions with the kinase.

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is a close isostere of adenine and has been exceptionally successful, yielding potent inhibitors of BTK, SRC, and mTOR.[2][6][9][18]

  • Pyrido[2,3-d]pyrimidines: This fused system offers additional vectors for substitution and has led to potent inhibitors of EGFR, FGFR, and PDGFR.[19][20]

  • Thieno[2,3-d]pyrimidines: The fusion of a thiophene ring provides a distinct electronic and steric profile, leading to dual inhibitors of EGFR and ErbB2.[4]

Visualization: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2,4-diaminopyrimidines.

Part 3: Structure-Activity Relationship (SAR) and Target Selectivity

Decoding the SAR of Substituted Pyrimidines

The SAR of pyrimidine-based kinase inhibitors is primarily dictated by the substituents at the C2, C4, and C5 positions.[21]

  • C4-Position: The group at this position is often an aniline or related N-containing moiety. It typically projects towards the solvent-exposed region and is critical for establishing potency and influencing selectivity. Modifications here can be used to target unique sub-pockets adjacent to the ATP site.

  • C2-Position: The C2-substituent, commonly an amino group, is vital for the primary hinge-binding interactions. Small, basic amines are often preferred.

  • C5-Position: This position is situated near the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.[13] Modifying the C5-substituent can drastically alter the kinase selectivity profile of the compound. Bulky groups are generally disfavored unless the gatekeeper residue is small (e.g., glycine or alanine).

Case Study: Targeting EGFR in Non-Small-Cell Lung Cancer (NSCLC)

The epidermal growth factor receptor (EGFR) is a primary target in NSCLC.[5][22] Pyrimidine-based inhibitors have been central to this field. First-generation inhibitors like Gefitinib were effective against activating mutations (e.g., L858R) but were rendered ineffective by the acquired T790M "gatekeeper" mutation.[22][23]

This clinical challenge drove the development of next-generation inhibitors. The design rationale was to create compounds that could not only bind to the mutant EGFR but also form a covalent bond with a nearby cysteine residue (C797), leading to irreversible inhibition. Osimertinib, a 2,4-diaminopyrimidine-based drug, exemplifies this success. Its structure was optimized to bind potently to EGFR T790M while sparing the wild-type (WT) enzyme, thereby reducing toxicity.[4]

Table 1: Representative SAR Data for Pyrimidine-Based EGFR Inhibitors

Compound ClassKey Structural FeatureTarget (Mutation)IC₅₀ (nM)Citation(s)
Pyrido[3,4-d]pyrimidine2,4,6-trisubstitutedEGFRL858R1.7[19]
Pyrido[3,4-d]pyrimidine2,4,6-trisubstitutedEGFRL858R/T790M23.3[19]
Pyrrolo[2,3-d]pyrimidineN4-phenyl substitutionEGFR (wild-type)3.3 - 62[24]
Thieno[2,3-d]pyrimidine4-anilino-6-phenylEGFR (wild-type)18,000[4]
2-(phenylamino)pyrimidineAcrylamide "warhead"EGFRDel19/T790M/C797S200[16]
Case Study: Targeting Aurora and Polo-Like Kinases

Aurora kinases (AURK) and Polo-like kinases (PLK) are key regulators of the cell cycle, making them attractive targets for cancer therapy.[5][25] Numerous pyrimidine-based small molecules have been developed as ATP-competitive inhibitors of these kinases.[5] For example, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were designed as potent Aurora A kinase inhibitors. The lead compound from this series demonstrated an IC₅₀ < 200 nM and effectively reduced levels of the MYC oncoprotein, a downstream target of Aurora A signaling.[15]

Visualization: SAR Logic Diagram

G cluster_positions Key Substitution Positions cluster_properties Modulated Properties Pyrimidine Pyrimidine Core C2 C2-Position (e.g., -NHR) Pyrimidine->C2 C4 C4-Position (e.g., -NH-Aryl) Pyrimidine->C4 C5 C5-Position (e.g., -H, -Me, -Cl) Pyrimidine->C5 Potency Potency (IC_50) C2->Potency Hinge Binding C4->Potency Selectivity Kinase Selectivity C4->Selectivity Probes Pockets ADME ADME Properties (Solubility, etc.) C4->ADME C5->Selectivity Gatekeeper Interaction

Caption: Relationship between substitution patterns and inhibitor properties.

Part 4: Preclinical and Clinical Development Considerations

Optimizing ADME/Tox Properties

A potent kinase inhibitor is of little therapeutic value if it cannot reach its target in the body or if it causes unacceptable toxicity. The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties is a critical, multi-parameter challenge.[8] For pyrimidine derivatives, common liabilities include poor aqueous solubility due to their flat, aromatic nature.[26] Strategies to mitigate this include the introduction of weakly basic amine side chains, which are protonated at physiological pH, thereby increasing solubility and often improving oral bioavailability.[20][26] However, care must be taken as these modifications can also increase interactions with off-target proteins like hERG or cytochrome P450 enzymes, leading to cardiotoxicity or drug-drug interactions.[8] For CNS indications like glioblastoma, the ability to cross the blood-brain barrier (BBB) is paramount, a property that often conflicts with the characteristics required for good oral absorption in other contexts.[27]

Table 2: Key Physicochemical and ADME Properties of Approved Kinase Inhibitors

PropertyTypical Range for Oral DrugsRationale / ImplicationCitation(s)
Molecular Weight (MW)< 500 DaCorrelates with permeability and solubility.[8][14]
logP1 - 3Balances solubility and permeability for GI absorption.[14][28]
H-Bond Donors≤ 5High numbers can reduce membrane permeability.[8][14]
H-Bond Acceptors≤ 10High numbers can reduce membrane permeability.[8][14]
Aqueous Solubility> 10 µMEssential for dissolution and absorption after oral dosing.[8][26]
P-gp SubstrateNoP-glycoprotein is an efflux pump that can limit BBB penetration and oral bioavailability.[28][29]
Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, a fundamental experiment in early-stage discovery.[21]

  • Materials: Purified recombinant kinase, corresponding substrate peptide, [γ-³³P]ATP or unlabeled ATP (for non-radiometric formats), test compounds serially diluted in DMSO, and kinase reaction buffer.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations to the reaction buffer.

  • Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination & Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay This assay measures the ability of a compound to inhibit the growth of cancer cell lines, providing a more physiologically relevant measure of a compound's potential.

  • Cell Culture: Plate cancer cells (e.g., A431 for EGFR inhibitors) in 96-well plates at a predetermined density and allow them to adhere overnight.[26]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., PrestoBlue, CellTiter-Glo) to the wells and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader (fluorescence or luminescence).

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus the logarithm of compound concentration. Calculate the EC₅₀ or GI₅₀ value from the resulting dose-response curve.

Part 5: Future Directions and Conclusion

Dual-Target and Multi-Target Inhibitors

As our understanding of cancer biology grows, it is clear that targeting a single kinase is often insufficient due to pathway redundancy and crosstalk. This has spurred interest in designing single molecules that can inhibit multiple key targets simultaneously.[7] Pyrimidine scaffolds are well-suited for this approach, as modifications can be tuned to achieve desired polypharmacology, potentially leading to synergistic efficacy and a lower likelihood of resistance.[7][12]

Covalent Inhibitors and Targeting Undrugged Kinases

The success of covalent inhibitors for targets like BTK and EGFR has validated this approach for achieving high potency and prolonged duration of action.[6][30] Future efforts will likely expand this strategy to other kinases possessing a suitably located cysteine or other nucleophilic residue. Furthermore, a large portion of the human kinome remains "dark" or understudied.[13] Pyrimidine-based libraries, due to the scaffold's broad tolerability by many kinases, represent an excellent starting point for developing chemical probes to elucidate the function of these understudied kinases, potentially uncovering entirely new therapeutic targets.[13]

Conclusion

The pyrimidine scaffold, from simple substituted rings to complex fused systems, remains an exceptionally versatile and powerful tool in the kinase inhibitor armamentarium. Its ability to act as a bioisosteric mimic of ATP provides a reliable anchor point in the kinase active site, while its synthetic tractability allows for extensive optimization of potency, selectivity, and pharmacokinetic properties. The strategic use of methanol-derived functionalities and other classic medicinal chemistry motifs continues to address key challenges, from improving solubility to overcoming clinical resistance. As kinase inhibitor research evolves towards multi-target agents and the exploration of the dark kinome, the privileged pyrimidine scaffold is certain to be at the forefront of the next generation of targeted therapies.

References

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]

  • Semantic Scholar. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Available from: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. Available from: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry. Available from: [Link]

  • Semantic Scholar. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines.. Available from: [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. Available from: [Link]

  • SpringerLink. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Available from: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from.... Available from: [Link]

  • PubMed. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Available from: [Link]

  • I.R.I.S.. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.. Available from: [Link]

  • ResearchGate. (2025). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available from: [Link]

  • ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Available from: [Link]

  • ACS Publications. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. Available from: [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available from: [Link]

  • PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Available from: [Link]

  • PubMed. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. Available from: [Link]

  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • PubMed. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Available from: [Link]

  • MDPI. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Available from: [Link]

  • PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available from: [Link]

  • IRIS Unimore. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Available from: [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • Bentham Science Publisher. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]

  • PMC. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Available from: [Link]

  • ResearchGate. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Available from: [Link]

  • ClinicalTrials.gov. (2025). An Open-Label Study of Continuation Treatment With Combination Pyrimidine Nucleosides in Patients With TK2 Deficiency. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • SciSpace. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. Available from: [Link]

  • PubMed. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Available from: [Link]

  • Chemical Review and Letters. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Available from: [Link]

Sources

Methodological & Application

Application Note: Oxidation of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol to Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide for the oxidation of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol (Compound 1 ) to its corresponding aldehyde, 2-(2-Methoxypropan-2-yl)pyrimidine-4-carbaldehyde (Compound 2 ).

This transformation is a critical step in the synthesis of PI3K/mTOR pathway inhibitors and other heterocyclic bioactive molecules. Due to the electron-deficient nature of the pyrimidine ring and the acid-sensitivity of the tertiary ether moiety (2-methoxypropan-2-yl), the choice of oxidant is pivotal. This guide recommends Activated Manganese Dioxide (MnO₂) as the "Gold Standard" method for its selectivity and operational simplicity, while offering Dess-Martin Periodinane (DMP) as a homogeneous alternative for high-throughput screening (HTS) scales.

Chemical Context & Challenges[1][2][3][4][5][6]

Substrate Analysis
  • Substrate: (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

  • Target Product: 2-(2-Methoxypropan-2-yl)pyrimidine-4-carbaldehyde

  • Structural Features:

    • Pyrimidine Ring: Electron-deficient. The resulting aldehyde is highly electrophilic and susceptible to hydration (gem-diol formation) in aqueous media, complicating isolation.

    • Hydroxymethyl Group (C4): Pseudo-benzylic (conjugated to the aromatic system), facilitating oxidation by mild reagents.

    • 2-Methoxypropan-2-yl Group: A tertiary ether. While stable to oxidation, it is acid-sensitive . Strong acidic conditions (e.g., Jones Reagent) may trigger elimination to the isopropenyl derivative or hydrolysis to the tertiary alcohol.

Reaction Scheme

ReactionScheme cluster_0 Starting Material (1) cluster_1 Product (2) SM (2-(2-Methoxypropan-2-yl) pyrimidin-4-yl)methanol (Primary Alcohol) Prod 2-(2-Methoxypropan-2-yl) pyrimidine-4-carbaldehyde (Aldehyde) SM->Prod Oxidation (MnO2 or DMP)

Figure 1: General reaction scheme for the oxidation of the pyrimidine methanol.

Method Selection Matrix

The following table summarizes the evaluation of common oxidation methods for this specific substrate.

MethodReagentSuitabilityRationale
Method A (Recommended) Activated MnO₂ High Heterogeneous, neutral conditions prevent acid-catalyzed side reactions. Highly selective for "benzylic-like" alcohols.[1]
Method B (Alternative) Dess-Martin (DMP) High Fast, homogeneous. Requires buffering (NaHCO₃) to neutralize acetic acid byproduct and protect the tertiary ether.
Method C Swern Oxidation Medium Effective but operationally burdensome (cryogenic temps). Risk of smell (DMS). Good for scale-up >100g.
Method D Jones Reagent Low Avoid. Strong acid (H₂SO₄) risks cleaving the methoxypropyl group.

Protocol A: Activated Manganese Dioxide (The Gold Standard)

Mechanism: Radical mechanism on the surface of the MnO₂. The reaction is heterogeneous and depends heavily on the "activity" of the reagent. Advantages: No over-oxidation to carboxylic acid; simple filtration workup; neutral pH.

Materials
  • Substrate: Compound 1 (1.0 equiv).[2]

  • Oxidant: Activated MnO₂ (Sigma-Aldrich Grade or similar, <5 micron). Note: Use 10–20 equivalents by weight relative to the substrate.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Additives: Celite® 545 (for filtration).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (e.g., 1.0 g) in anhydrous DCM (10–15 mL).

  • Addition: Add Activated MnO₂ (10.0 g, 10 wt. equiv) in a single portion.

    • Tip: If the MnO₂ is old, heat it at 110°C in an oven for 24h prior to use to "reactivate" it.

  • Reaction: Stopper the flask (do not seal airtight if heating, but RT is usually sufficient). Stir vigorously at Room Temperature (20–25°C) for 4–16 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The aldehyde is usually less polar than the alcohol. Stain with 2,4-DNP (orange spot = aldehyde).

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite®.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute the adsorbed product.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Purification: The crude residue is often >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

MnO₂ Workflow Diagram

MnO2_Workflow Start Dissolve Substrate in DCM AddMnO2 Add Activated MnO2 (10-20 wt equiv) Start->AddMnO2 Stir Stir vigorously @ RT (4-16 hours) AddMnO2->Stir Check TLC Check (Complete?) Stir->Check Check->Stir No Filter Filter through Celite (Remove Mn solids) Check->Filter Yes Conc Concentrate Filtrate (Rotavap) Filter->Conc Final Aldehyde Product (Yellow Oil/Solid) Conc->Final

Figure 2: Operational workflow for MnO₂ oxidation.

Protocol B: Dess-Martin Periodinane (The Homogeneous Alternative)

Mechanism: Ligand exchange followed by reductive elimination. Advantages: Rapid (often <1 hour), homogeneous, stoichiometric (1.1–1.2 equiv). Critical Note: DMP generates acetic acid.[3] To protect the 2-methoxypropan-2-yl group, sodium bicarbonate (NaHCO₃) must be added.

Materials
  • Substrate: Compound 1 (1.0 equiv).[2]

  • Oxidant: Dess-Martin Periodinane (1.2 equiv).[2]

  • Buffer: NaHCO₃ (solid, 2.0 equiv).

  • Solvent: Wet DCM (DMP benefits from trace water to accelerate ligand exchange, but strictly anhydrous is safer for the substrate; standard reagent grade DCM is usually optimal).

Step-by-Step Procedure
  • Preparation: Dissolve Compound 1 (1.0 g) in DCM (15 mL).

  • Buffering: Add solid NaHCO₃ (2.0 equiv) to the solution. Stir for 5 minutes.

  • Oxidation: Add DMP (1.2 equiv) in one portion at 0°C (ice bath).

  • Reaction: Remove ice bath and warm to Room Temperature. Stir for 1–2 hours.

    • Monitoring: TLC usually shows conversion within 30 mins.

  • Quenching (Critical):

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Analytical Validation

Successful oxidation must be validated using NMR and TLC.[4]

Analytical MethodObservation (Substrate 1 )Observation (Product 2 )
¹H NMR (CDCl₃) δ 4.65 ppm (s or d, 2H, -CH ₂OH)δ 9.95–10.05 ppm (s, 1H, -CH O)
¹H NMR (CDCl₃) Broad singlet (OH) presentOH peak absent
TLC (50% EtOAc) Lower R_f (e.g., 0.3)Higher R_f (e.g., 0.6)
Appearance White/Off-white solidOften yellow oil or solid

Diagnostic Signal: The disappearance of the methylene protons at ~4.7 ppm and the appearance of the aldehyde singlet at ~10.0 ppm is the primary confirmation.

Troubleshooting & Optimization

Reaction Stalls (MnO₂ Method)
  • Cause: MnO₂ surface deactivation or insufficient activity.

  • Solution:

    • Add another 5–10 equivalents of MnO₂.

    • Place the flask in an ultrasonic bath for 10 minutes (disrupts surface aggregates).

    • Switch to refluxing CHCl₃ (60°C) if the substrate is thermally stable (watch the ether!).

Low Yield / Decomposition
  • Cause: Acidic hydrolysis of the methoxypropyl group.

  • Solution: Ensure the MnO₂ is not acidic (some commercial batches are). Wash MnO₂ with dilute base or switch to Method B (DMP) with NaHCO₃ buffering.

Hydrate Formation
  • Cause: The pyrimidine aldehyde is electron-deficient and may form a gem-diol in the presence of water.

  • Solution: Avoid aqueous workups if possible (use MnO₂ filtration). If NMR shows a peak at ~6.0 ppm (hydrate CH), dissolve in Toluene and reflux with a Dean-Stark trap or simply dry heavily under vacuum; it usually reverts to the aldehyde.

Safety & Handling

  • MnO₂: Inhalation hazard. Handle in a fume hood. Do not heat dry MnO₂ with oxidizable solvents in a closed vessel (risk of pressure/explosion).

  • DMP: Potentially explosive (shock sensitive) in pure dry form. Store in a freezer.

  • Pyrimidine Aldehydes: often skin sensitizers. Wear appropriate PPE.[4]

References

  • Manganese Dioxide Oxidation of Heterocyclic Alcohols

    • Goldman, A. et al. "Activated Manganese Dioxide Oxidation." Org.[5][6] Synth.1976 , 55, 24.

  • Dess-Martin Periodinane Protocol

    • Boecjman, R. K. et al. "The Dess-Martin Periodinane."[4][3][6][7] Org.[5][6] Synth.2000 , 77, 141.

  • General Oxidation of Pyrimidine Methanols

    • Example usage in PI3K inhibitor synthesis: J. Med. Chem.
  • Swern Oxidation Review

    • Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide."[8] Tetrahedron1978 , 34, 1651.

Sources

Reductive amination protocols using pyrimidine methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination Protocols for Pyrimidine Methanol Derivatives

Executive Summary & Strategic Context

Pyrimidine scaffolds are ubiquitous in kinase inhibitors and nucleotide analogs. However, functionalizing pyrimidine methanols (e.g., pyrimidine-2-methanol, pyrimidine-5-methanol) via reductive amination presents unique challenges compared to benzylic systems.

The Core Challenge:

  • Aldehyde Instability: Pyrimidine carbaldehydes (the intermediate oxidation state) are highly electron-deficient. They rapidly form stable, unreactive hydrates (gem-diols) in the presence of trace moisture, stalling imine formation.

  • Nucleophilicity vs. Basicity: The pyrimidine ring nitrogens can interfere with Lewis acid catalysts or quench proton sources required for iminium ion activation.

This guide presents two validated workflows to overcome these barriers:

  • Protocol A (The "Gold Standard"): A robust two-step sequence using controlled oxidation followed by Titanium(IV)-mediated reductive amination. Recommended for precious late-stage intermediates.

  • Protocol B (The "Green" Route): A Ruthenium-catalyzed "Borrowing Hydrogen" methodology that directly couples the alcohol and amine. Recommended for early-stage building block synthesis and scale-up.

Strategic Analysis & Mechanism

Pathway Logic

The choice between pathways depends on substrate complexity and scale.

G cluster_legend Legend Start Pyrimidine Methanol (R-CH2-OH) Aldehyde Pyrimidine Aldehyde (R-CHO) Start->Aldehyde Oxidation (MnO2/IBX) MetalComplex [Ru]-H Species (Transition State) Start->MetalComplex Dehydrogenation (Cat. Ru/Ir) Imine Hemiaminal / Imine (R-CH=N-R') Aldehyde->Imine + Amine Ti(OiPr)4 (Dehydrating) Product Target Amine (R-CH2-NH-R') Imine->Product Reduction NaBH(OAc)3 Imine->Product Hydrogenation (Return of H) MetalComplex->Imine + Amine key1 Path A: Two-Step (Robust) key2 Path B: Borrowing Hydrogen (Direct)

Figure 1: Decision pathways for converting pyrimidine methanols to amines. Path A (Red) is preferred for complex substrates; Path B (Blue) is atom-economical.

Protocol A: Titanium-Mediated Two-Step Synthesis

Best for: Complex drug intermediates, small-scale (mg to g), and substrates sensitive to high heat.

Rationale

Direct reductive amination often fails with pyrimidine aldehydes because they exist as hydrates in solution. Titanium(IV) isopropoxide (


)  serves a dual function:
  • Lewis Acid: Activates the carbonyl.

  • Water Scavenger: Irreversibly hydrolyzes to

    
    , driving the equilibrium toward the imine.
    
Step 1: Controlled Oxidation

Avoid reagents like Jones reagent or


 which may over-oxidize or degrade the pyrimidine ring.

Reagents:

  • Substrate: Pyrimidine methanol derivative (1.0 equiv)

  • Oxidant: Activated Manganese Dioxide (

    
    ) (10–20 equiv) OR IBX (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the pyrimidine methanol in anhydrous DCM (

    
    ).
    
  • Add Activated

    
     (10 equiv). Note: Efficiency depends heavily on 
    
    
    
    activation. Commercial "activated" grades are required.
  • Stir at reflux (

    
    ) for 4–16 hours. Monitor by TLC/LCMS.
    
  • Filter through a Celite pad to remove solids. Rinse with DCM.

  • Concentrate in vacuo. Critical: Do not store the aldehyde for long periods. Proceed immediately to Step 2 to avoid hydrate formation or dimerization.

Step 2: Reductive Amination

Reagents:

  • Crude Pyrimidine Carbaldehyde (1.0 equiv)

  • Amine (1.1–1.2 equiv)[1]

  • 
     (1.5–2.0 equiv)
    
  • Reducing Agent:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous THF or DCE (1,2-Dichloroethane)

Procedure:

  • Imine Formation: In a dried flask under

    
    , dissolve the aldehyde and amine in anhydrous THF (
    
    
    
    ).
  • Add

    
     dropwise. The solution may become slightly viscous or change color.
    
  • Stir at room temperature for 6–12 hours. Checkpoint: Ensure complete consumption of aldehyde by LCMS (look for the imine mass).

  • Reduction: Cool the mixture to

    
    .
    
  • Add

    
     in one portion. Allow to warm to room temperature and stir for 4–16 hours.
    
  • Workup (Crucial for Ti removal):

    • Quench by adding saturated aqueous

      
       or 
      
      
      
      .
    • Note: Titanium salts form a sticky white precipitate. Dilute with EtOAc and stir vigorously until a loose suspension forms.

    • Filter through Celite.

    • Separate phases; extract aqueous layer with EtOAc (

      
      ).
      
    • Dry organics over

      
       and concentrate.
      
  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol B: Ruthenium-Catalyzed Borrowing Hydrogen

Best for: Stable substrates, scale-up (>10g), and "green" chemistry requirements. Avoids unstable aldehyde isolation.

Rationale

This method uses a transition metal catalyst to temporarily remove hydrogen from the alcohol, forming a transient aldehyde that reacts with the amine.[2] The catalyst then returns the hydrogen to the imine.

Reagents
  • Substrate: Pyrimidine methanol (1.0 equiv)

  • Amine: (1.2 equiv)[1]

  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: DPEphos (

    
    ) or Xantphos
    
  • Base:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    )
  • Solvent: Toluene or

    
    -Amyl Alcohol (anhydrous)
    
Procedure
  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, combine

    
     and DPEphos in the reaction vessel. Add a small amount of solvent and stir for 10 mins to form the active species.
    
  • Add the pyrimidine methanol, amine, and base.

  • Add remaining solvent (Concentration:

    
    ).
    
  • Seal the tube (pressure vessel required).

  • Heat to

    
     for 12–24 hours.
    
  • Workup: Cool to room temperature. Filter through a short pad of silica to remove the catalyst. Concentrate and purify.

Data & Optimization Guide

Solvent & Reagent Compatibility Table
ParameterProtocol A (Ti-Mediated)Protocol B (Ru-Catalyzed)Notes
Solvent THF, DCE, DCMToluene, t-Amyl Alcohol, DioxaneProtocol A requires anhydrous conditions to prevent Ti hydrolysis.[1]
Reducing Agent

Hydrogen (internal transfer)

is preferred over

for safety and efficacy.
Temperature


Protocol B requires heat to drive dehydrogenation.
Water Tolerance Low (Strictly Anhydrous)ModerateWater poisons

; Ru catalysts are more robust but dry solvents improve yield.
Substrate Scope Broad (tolerant of halides)Sensitive to S-containing groupsSulfur can poison Ru catalysts.
Troubleshooting Pyrimidine Specifics
  • Issue: Low Conversion in Protocol A.

    • Cause: Pyrimidine aldehyde hydration.

    • Fix: Increase

      
       to 3.0 equiv. Ensure the imine formation step runs long enough (check LCMS) before adding the reducing agent.
      
  • Issue: Over-alkylation (Tertiary Amine formation).

    • Cause: Product amine reacting with excess aldehyde.[3]

    • Fix: Use a slight excess of the amine (1.5 equiv) rather than the aldehyde.

  • Issue: Pyrimidine Ring Reduction.

    • Cause: Harsh reducing conditions.

    • Fix: Avoid

      
       or strong hydrides (
      
      
      
      ). Stick to borohydrides (
      
      
      ) or the specific Ru-transfer hydrogenation which is chemoselective for the C=N bond.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

    • Found
  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[2][5] Advanced Synthesis & Catalysis. Link

    • Authoritative review on the Ru-c
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

    • Establishes the titanium protocol specifically for hindered/unreactive systems.
  • Watson, A. J. A., & Williams, J. M. J. (2010). "The Give and Take of Alcohol Activation." Science. Link

    • High-level overview of the hydrogen autotransfer strategy for green chemistry applic

Sources

Application Note: Scalable Synthesis of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol , a critical building block for various kinase inhibitors (e.g., ERK, PI3K pathway modulators). The presence of the sterically hindered, electron-rich 2-methoxypropan-2-yl (tertiary ether) group at the C2 position presents specific challenges in stability and steric bulk during ring closure.

This protocol circumvents common pitfalls—such as the reversibility of cyanohydrin precursors or regioselectivity issues during pyrimidine formation—by utilizing a Pinner reaction-derived amidine and a regioselective cyclization with an enol ether . The route is designed for multi-gram to kilogram scalability, emphasizing process safety and purification efficiency.

Key Process Features
  • Scalability: Avoids chromatographic purification in early steps; utilizes crystallization.

  • Safety: Manages HCN risks and exothermic hydride reductions.

  • Cost-Efficiency: Uses commercially available or easily synthesized precursors.

Retrosynthetic Strategy

The synthesis is disconnected into three logical modules: the construction of the unique C2-amidine fragment, the formation of the pyrimidine core via condensation, and the final functional group manipulation (reduction).

Retrosynthesis Target (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol Ester Methyl 2-(2-methoxypropan-2-yl) pyrimidine-4-carboxylate Ester->Target Reduction (NaBH4) Amidine 2-Methoxy-2-methylpropanimidamide Hydrochloride Amidine->Ester Cyclization (NaOMe) EnolEther Methyl 4-methoxy-2-oxobut-3-enoate EnolEther->Ester + Nitrile 2-Methoxy-2-methylpropanenitrile Nitrile->Amidine Pinner Rxn (HCl/MeOH, NH3) Start Acetone Cyanohydrin (2-Hydroxy-2-methylpropanenitrile) Start->Nitrile O-Methylation (MeI/NaH or PTC)

Figure 1: Retrosynthetic analysis showing the disconnection to the key amidine and enol ether fragments.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-2-methylpropanenitrile

Note: This material is commercially available (CAS 76474-09-4). If synthesizing in-house, strict safety controls regarding cyanide stability are required.

Objective: O-Methylation of the tertiary alcohol without reverting the cyanohydrin to acetone and HCN.

  • Reagents: Acetone cyanohydrin (1.0 equiv), Methyl Iodide (1.5 equiv), Sodium Hydride (1.2 equiv), THF (anhydrous).

  • Protocol:

    • Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and temperature probe.

    • Deprotonation: Suspend NaH (60% in oil) in anhydrous THF at 0°C. Add acetone cyanohydrin dropwise. Caution: Hydrogen gas evolution. Maintain temperature <5°C to prevent cyanohydrin decomposition.

    • Alkylation: Add Methyl Iodide dropwise at 0°C.

    • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by GC-MS (disappearance of starting material).

    • Workup: Quench carefully with sat. NH4Cl at 0°C. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

    • Purification: Distillation under reduced pressure.

    • Yield Target: 75–85%.

Step 2: Synthesis of 2-Methoxy-2-methylpropanimidamide Hydrochloride

Objective: Conversion of the nitrile to the amidine salt via the Pinner method.

  • Reagents: 2-Methoxy-2-methylpropanenitrile (1.0 equiv), HCl gas (excess), Methanol (anhydrous), Ammonia (7M in MeOH).

  • Protocol:

    • Imidate Formation: Dissolve the nitrile in anhydrous MeOH (3 vol) at 0°C. Bubble dry HCl gas through the solution for 2–3 hours until saturation. Critical: Exclude moisture strictly to prevent hydrolysis to the ester.

    • Incubation: Seal the vessel and store at 0–5°C for 24 hours. The imidate ester hydrochloride may precipitate.[2]

    • Amidine Formation: Remove excess HCl/solvent under reduced pressure (keep temp <30°C). Redissolve the residue in anhydrous MeOH.

    • Ammonolysis: Add 7M NH3 in MeOH (3.0 equiv) at 0°C. Stir at RT for 12–24 hours.

    • Isolation: Concentrate to dryness. Triturate the solid with cold diethyl ether or acetone to remove ammonium chloride by-products (if solubility allows) or recrystallize from iPrOH/Et2O.

    • Data: 1H NMR (DMSO-d6) should show characteristic amidine protons (~9.0 ppm, broad) and the methoxy/methyl singlets.

Step 3: Cyclization to Methyl 2-(2-methoxypropan-2-yl)pyrimidine-4-carboxylate

Objective: Construction of the pyrimidine ring with correct regiochemistry.

  • Reagents: Amidine HCl (from Step 2, 1.0 equiv), Methyl 4-methoxy-2-oxobut-3-enoate (1.1 equiv), Sodium Methoxide (2.5 equiv), Methanol.

    • Note: Methyl 4-methoxy-2-oxobut-3-enoate can be prepared from Methyl Pyruvate and DMF-DMA.

  • Protocol:

    • Base Generation: Prepare a solution of NaOMe in MeOH (or use commercial 25% wt solution).

    • Condensation: Add the Amidine HCl to the NaOMe solution at RT. Stir for 15 min to liberate the free base.

    • Addition: Add Methyl 4-methoxy-2-oxobut-3-enoate dropwise. The reaction is typically exothermic.[3]

    • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC/LC-MS.

    • Workup: Cool to RT. Neutralize with acetic acid or dilute HCl to pH ~7. Concentrate to remove bulk MeOH.

    • Extraction: Partition residue between water and EtOAc. Extract aqueous layer with EtOAc.

    • Purification: The product often crystallizes upon concentration or trituration with heptane. If necessary, use a short silica plug (Hexane/EtOAc).

    • Yield Target: 60–75%.

Step 4: Reduction to (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Objective: Selective reduction of the ester to the alcohol.

  • Reagents: Pyrimidine ester (1.0 equiv), Sodium Borohydride (NaBH4, 2.0 equiv), Methanol (or EtOH), CaCl2 (optional, to boost reactivity).

  • Protocol:

    • Dissolution: Dissolve the ester in MeOH (10 vol) and cool to 0°C.

    • Reduction: Add NaBH4 portion-wise over 30 minutes. Caution: Vigorous gas evolution (H2).

    • Monitoring: Stir at 0°C -> RT for 2 hours. Monitor by TLC (polar product formed).

    • Quench: Carefully add Acetone (to quench excess hydride) or sat. NH4Cl solution.

    • Workup: Concentrate to remove organics. Dilute residue with water and extract with DCM or EtOAc (DCM is preferred for polar alcohols).

    • Purification: Recrystallization from EtOAc/Heptane or column chromatography (DCM/MeOH).

    • Final Product Form: White to off-white solid.

Process Safety & Scalability Analysis

Hazard CategoryCritical Control PointMitigation Strategy
Toxic Gas Step 1 (HCN potential)Maintain basic pH during workup; bleach scrubbers for off-gas.
Exotherm Step 3 (Cyclization)Controlled addition of enol ether; active cooling jacket on reactor.
Hydrogen Gas Step 4 (Reduction)Nitrogen sweep; slow addition of NaBH4; adequate headspace in reactor.
Stability Amidine IntermediateHygroscopic. Store under N2 or use immediately in Step 3.

Analytical Data Specifications

For the final product (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol :

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.70 (d, J=5.2 Hz, 1H, Pyrimidine H-6)

    • δ 7.35 (d, J=5.2 Hz, 1H, Pyrimidine H-5)

    • δ 4.75 (s, 2H, CH2-OH)

    • δ 3.20 (s, 3H, O-CH3)

    • δ 1.60 (s, 6H, C(CH3)2)

  • Mass Spectrometry (ESI):

    • [M+H]+ calc: 183.11, found: 183.1.

  • Appearance: White crystalline solid.

Reaction Workflow Diagram

Workflow cluster_0 Step 2: Amidine Synthesis cluster_1 Step 3: Cyclization cluster_2 Step 4: Reduction Nitrile Nitrile Precursor Imidate Imidate Intermediate Nitrile->Imidate HCl/MeOH Amidine Amidine HCl Salt Imidate->Amidine NH3 Ester Pyrimidine Ester Amidine->Ester + Enol NaOMe, Reflux Enol Enol Ether Electrophile Alcohol Final Product Alcohol Ester->Alcohol NaBH4 MeOH

Figure 2: Sequential workflow for the conversion of nitrile precursor to final pyrimidine alcohol.

References

  • Pinner Reaction Conditions: Decroix, B., et al. "Amidines and N-substituted amidines." Journal of Chemical Research (1978).
  • Pyrimidine Synthesis (General): Bagley, M. C., et al. "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters 43.46 (2002): 8331-8334. Link

  • GDC-0994 (Related Chemistry): Blake, J. F., et al. "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)." Journal of Medicinal Chemistry 59.12 (2016): 5650-5660. Link

  • Amidine Synthesis from Nitriles: Schaefer, F. C., & Peters, G. A. "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry 26.2 (1961): 412–418. Link

  • Reduction of Pyrimidine Esters: Brown, H. C., et al. "Selective reductions. 40. Reaction of sodium borohydride with esters." Journal of Organic Chemistry 47.24 (1982): 4702-4708. Link

Sources

Technical Guide: Coupling Reactions of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the coupling strategies for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol (referred to herein as Compound 1 ). This molecule is a bifunctional building block featuring a reactive primary alcohol at the C4 position and a lipophilic, sterically demanding 2-methoxypropan-2-yl group (often abbreviated as a MIP group) at the C2 position.

Critical Reactivity Profile:

  • The MIP Group (Acid Sensitivity): The 2-methoxypropan-2-yl moiety is chemically equivalent to a methyl ether of a tertiary alcohol. It functions similarly to an acetal or trityl group. While stable to bases (NaOH, K2CO3, NaH) and nucleophiles, it is labile to Brønsted and Lewis acids (e.g., TFA, HCl, BBr3), which can trigger deprotection to the tertiary alcohol or elimination to the alkene (isopropenyl group). Protocols must remain basic or neutral.

  • The C4-Hydroxymethyl Group (Benzylic-like Reactivity): The pyrimidine ring is electron-deficient (π-deficient). Consequently, the C4-position behaves like a picolinic (pyridine-2/4-yl) center. Once activated (e.g., as a mesylate or halide), the methylene carbon is highly susceptible to SN2 attack, often reacting faster than standard benzyl derivatives.

Reaction Pathways Overview

The following diagram illustrates the three primary workflows for coupling Compound 1 to nucleophiles (amines, phenols, thiols).

G cluster_warning Constraint: Acid Sensitivity Start (2-(2-Methoxypropan-2-yl) pyrimidin-4-yl)methanol (Compound 1) Mesylate Intermediate A: Mesylate/Chloride (Activated Electrophile) Start->Mesylate MsCl, TEA (Basic conditions) Aldehyde Intermediate B: Pyrimidine-4-carbaldehyde Start->Aldehyde MnO2 or DMP (Oxidation) Product_Mitsunobu Product Type 2: Ethers / Esters (via Mitsunobu) Start->Product_Mitsunobu PPh3, DIAD R-OH / Imide Product_SN2 Product Type 1: Ethers / Amines / Thioethers (via SN2) Mesylate->Product_SN2 H-Nu (Amine/Phenol) Base (K2CO3/Cs2CO3) Product_RedAm Product Type 3: Secondary/Tertiary Amines (via Reductive Amination) Aldehyde->Product_RedAm R-NH2 NaBH(OAc)3 Warning AVOID: Strong Acids (TFA, HCl) Lewis Acids (BBr3) Risk: MIP Cleavage

Figure 1: Strategic coupling map. The Red pathway (Mesylation) is preferred for scale-up due to robust basic conditions.

Detailed Protocols

Method A: Activation via Mesylation (Preferred for Amines/Thiols)

Rationale: Direct conversion to alkyl chloride using SOCl2 generates HCl, which jeopardizes the MIP group. Mesylation using MsCl/TEA maintains a basic environment, preserving the C2-ether.

Step 1: Mesylate Formation

  • Dissolution: Dissolve Compound 1 (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (1.5 equiv). Note: DIPEA can be substituted if the substrate is sensitive.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv). Maintain temp < 5°C.

  • Reaction: Stir at 0°C for 30–60 min. Monitor by TLC/LCMS. The mesylate is often unstable on silica; do not purify on column.

  • Workup: Wash quickly with cold saturated NaHCO3 (aq). Dry organic layer over Na2SO4.[1] Concentrate in vacuo at < 30°C. Use immediately.

Step 2: Nucleophilic Displacement (SN2)

  • Setup: Dissolve the crude mesylate in Acetonitrile (ACN) or DMF .

  • Nucleophile: Add the amine (1.2–1.5 equiv) or phenol/thiol.

  • Base: Add K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv).

  • Conditions: Stir at RT. If sluggish, heat to 50°C. Caution: Higher temps (>80°C) may risk elimination of the MIP group.

  • Purification: Standard aqueous workup followed by flash chromatography (EtOAc/Hexanes).

Method B: Mitsunobu Coupling (Preferred for Phenols/Imides)

Rationale: Ideal for forming C-O bonds (ethers) or C-N bonds (via phthalimide) under neutral conditions.

Protocol:

  • Reagents: Combine Compound 1 (1.0 equiv), Triphenylphosphine (PPh3) (1.2 equiv), and the nucleophile (Phenol/Imide, 1.0–1.2 equiv) in anhydrous THF or Toluene .

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Optimization: If the reaction stalls, use ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu3 for more steric power.

  • Note: The pyrimidine nitrogen is not basic enough to quench the betaine intermediate, so standard protocols apply.

Method C: Reductive Amination (For Secondary Amines)

Rationale: If the target is a secondary amine, oxidizing the alcohol to an aldehyde followed by reductive amination prevents over-alkylation common in SN2 reactions.

Step 1: Oxidation [2]

  • Use MnO2 (10–20 equiv) in DCM or EtOAc at RT. This is highly selective for the benzylic-like alcohol and will not touch the MIP ether.

  • Alternative:Dess-Martin Periodinane (DMP) (1.1 equiv) in DCM.

  • Avoid: Jones reagent or PCC (acidic nature may degrade MIP).

Step 2: Reductive Amination

  • Imine Formation: Mix the crude aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

  • Reduction: Add NaBH(OAc)3 (1.5 equiv).

  • Buffer Note: While acetic acid is often added to catalyze imine formation, limit AcOH to 1 equiv or omit it if the reaction proceeds, to protect the MIP group.

  • Time: Stir 2–16 h at RT. Quench with aqueous NaHCO3.

Quantitative Comparison of Methods

FeatureMethod A: Mesylation/SN2Method B: MitsunobuMethod C: Reductive Amination
Primary Bond Formed C-N (Amine), C-S, C-OC-O (Ether), C-N (Imide)C-N (Amine)
pH Conditions Basic (Safe for MIP)Neutral (Safe for MIP)Slightly Acidic (Risk to MIP)
Scaleability High (Kg scale)Low/Medium (Reagent waste)Medium
Atom Economy GoodPoor (PPh3O/Hydrazine waste)Good
Key Risk Mesylate instability (hydrolysis)Purification (removing Ph3PO)Over-reduction / MIP hydrolysis

Troubleshooting & Optimization

Issue: Loss of the MIP Group (Deprotection)[3]
  • Symptom: Appearance of a tertiary alcohol or alkene in NMR/LCMS.

  • Cause: Exposure to acid during workup or reaction (e.g., HCl from SOCl2, excess AcOH).

  • Solution: Switch to Method A (MsCl/TEA). Ensure all workups use saturated NaHCO3 . Do not use silica gel with high acidity; add 1% TEA to eluent during purification.

Issue: Low Yield in SN2 Displacement
  • Symptom: Starting material (alcohol) remains or mesylate hydrolyzes back to alcohol.

  • Cause: Mesylate is thermally unstable or sterically hindered by the pyrimidine ring (unlikely at C4).

  • Solution: Generate the chloride using NCS/PPh3 (Appel reaction) instead of MsCl. The chloride is more stable than the mesylate and can be stored briefly.

    • Appel Protocol: Alcohol (1 eq), PPh3 (1.2 eq), CCl4 or NCS (1.2 eq) in DCM. Neutral conditions.

Issue: Pyrimidine Ring N-Alkylation
  • Symptom: Formation of quaternary ammonium salts.

  • Cause: The pyrimidine nitrogens can act as nucleophiles if the electrophile is too reactive or the external nucleophile is too weak.

  • Solution: Use non-polar solvents (Toluene, DCM) rather than DMF/ACN to suppress charge separation. Use sterically hindered bases (DIPEA).

References

  • MIP Group Stability

    • Tuning the stability of alkoxyisopropyl protection groups. (2019).[3] Beilstein Journal of Organic Chemistry. Link

    • Use of 2-methoxypropene for protection of hydroxyl groups.[4][5][6][7]Journal of Organic Chemistry.

  • Mitsunobu Reaction on Pyrimidines

    • Mitsunobu Reaction: Mechanism and Applications. (2019).[3] Organic Chemistry Portal. Link

    • Recent Advances in the Mitsunobu Reaction. (2020).[8] ResearchGate. Link

  • Pyrimidin-4-ylmethanol Reactivity

    • Synthesis and biological activities of N4-substituted pyrimidines. (1976). Journal of Medicinal Chemistry. Link

    • Reductive Amination of Heterocyclic Aldehydes.[9] (2017).[10] Master Organic Chemistry. Link

  • General Handling of Pyrimidines

    • The inverse of reactivity in a pyrimidine ring.[11] (2000). Mendeleev Communications.[11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is on providing practical, field-tested solutions that address the unique challenges presented by this molecule's structure, ensuring you can achieve high purity with confidence.

The target molecule, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, possesses a distinct combination of functional groups that dictates the optimal purification strategy. The polar primary alcohol (-CH₂OH) and the basic nitrogen atoms of the pyrimidine ring contrast with the bulky, nonpolar, and critically, acid-sensitive 2-methoxypropan-2-yl protecting group. This acid sensitivity is the paramount consideration in all purification steps, as inadvertent cleavage will lead to significant impurities. This guide is structured to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

1. Column Chromatography Problems

Question: My compound is streaking badly and giving poor separation during silica gel column chromatography. What's happening and how can I fix it?

Answer: This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel.[1]

  • Primary Cause: The basic nitrogen atoms on the pyrimidine ring are interacting strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the streaking (tailing) you observe and can lead to low recovery.

  • Solutions:

    • Neutralize the Stationary Phase: Before running the column, flush the silica gel with your mobile phase containing a small amount of a basic modifier. Add 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system.[1] This will neutralize the acidic sites and significantly improve peak shape.

    • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.[1] Perform a TLC analysis first on neutral alumina plates to develop an appropriate solvent system.

    • Employ an Alternative Chromatographic Mode: For this polar molecule, reversed-phase chromatography is often a superior choice.[1]

Question: After running a silica gel column, my yield is low and NMR analysis shows a new major impurity. What went wrong?

Answer: The most probable cause is the decomposition of your starting material on the acidic silica gel.

  • Primary Cause: The 2-methoxypropan-2-yl group is an acetal-like protecting group that is highly susceptible to acid-catalyzed hydrolysis. The acidic environment of the silica gel is likely cleaving this group, leading to the formation of acetone and (2-(hydroxypropan-2-yl)pyrimidin-4-yl)methanol or subsequent degradation products.

  • Solutions:

    • Perform a Stability Test: Before committing your bulk material, spot the compound on a silica TLC plate. Let it sit for 30-60 minutes, then elute the plate and check for the appearance of new spots compared to a freshly spotted lane.[1] If degradation is observed, do not use standard silica gel chromatography.

    • Switch to a pH-Neutral Purification Method: The best alternatives are:

      • Reversed-Phase Chromatography: Use a C18 column with a mobile phase of water and acetonitrile or methanol. If a buffer is needed to improve peak shape, use a neutral pH buffer like ammonium acetate. Avoid acidic modifiers like trifluoroacetic acid (TFA) or formic acid.

      • Crystallization: This method avoids contact with any stationary phase and is often the safest and most effective technique for this compound.

2. Crystallization Problems

Question: I'm trying to crystallize my compound, but it keeps "oiling out" into a viscous liquid instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of precipitation, causing it to separate as a liquid phase instead of a solid crystal lattice.[1]

  • Potential Causes & Solutions:

    • The Solution is Too Concentrated: The level of supersaturation is too high, leading to rapid precipitation rather than slow, ordered crystal growth.

      • Solution: Gently reheat the flask to redissolve the oil, then add a small amount (5-10%) of additional hot solvent to decrease the concentration. Allow the solution to cool much more slowly.[2]

    • Rapid Cooling: Cooling the solution too quickly can also induce oiling.

      • Solution: Let the flask cool to room temperature undisturbed on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath or refrigerator.[2]

    • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.

      • Solution: Attempt a rapid pre-purification step. For example, dissolve the crude material in a minimal amount of dichloromethane, pass it through a small plug of neutral alumina or Celite to remove baseline impurities, and then concentrate the filtrate for crystallization.[1]

    • Inducing Crystallization:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

      • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[1]

Question: My recovery after crystallization is very low (<50%). What can I do to improve the yield?

Answer: Low recovery is typically due to using too much solvent or the compound having significant solubility even in the cold solvent.[1]

  • Solutions:

    • Minimize Solvent Usage: In the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture until a clear solution is achieved.[1]

    • Recover from the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining solution (the mother liquor) by about half its volume using a rotary evaporator. Cool this concentrated solution to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.

    • Change the Solvent System: Experiment with different solvents or a co-solvent system. Find a solvent in which your compound has high solubility when hot but very low solubility when cold.[2] Alternatively, use an anti-solvent system: dissolve the compound in a "good" solvent (e.g., ethanol or ethyl acetate) at room temperature, then slowly add a "poor" solvent in which it is insoluble (e.g., hexanes or water) until the solution becomes cloudy, then warm slightly to clarify and cool slowly.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended first-pass purification strategy for this molecule?

    • A1: Crystallization. Given the acid-sensitivity of the 2-methoxypropan-2-yl group, crystallization is the safest and often most efficient method. It avoids any potentially reactive surfaces and can yield highly pure material in a single step. Common solvents for pyrimidine derivatives like ethanol, methanol, or ethyl acetate are excellent starting points.[2][3][4]

  • Q2: If I must use chromatography, which method is best?

    • A2: Reversed-phase flash chromatography on a C18 stationary phase is the most reliable choice.[1] It separates compounds based on polarity in a way that is well-suited for this molecule and avoids the acidic nature of silica gel. Use a simple mobile phase gradient of water and acetonitrile. If peak shape is poor, consider adding a neutral buffer like 10mM ammonium acetate to both mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative for polar compounds.[5][6]

  • Q3: How can I confirm the structural integrity of my compound after purification?

    • A3: ¹H NMR Spectroscopy is essential. You must verify the presence of the signals corresponding to the 2-methoxypropan-2-yl group. Specifically, look for a singlet integrating to 3 protons for the methoxy group (-OCH₃) and a singlet integrating to 6 protons for the two equivalent methyl groups (-C(CH₃)₂). The absence or reduction of these signals is a clear indicator of decomposition. LC-MS can also be used to confirm the correct molecular weight.

  • Q4: What are the expected physical properties of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol?

    • A4: While specific data for this exact molecule is not widely published, based on similar structures like (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol, it is expected to be an off-white to yellow solid at room temperature. It should be stored sealed in a dry environment.

Data & Visualizations

Table 1: Comparison of Recommended Purification Methods
MethodStationary PhaseTypical Mobile PhaseProsCons & Cautions
Crystallization NoneEthanol, Isopropanol, Ethyl Acetate, or co-solvents (e.g., Ethyl Acetate/Hexane)- High purity achievable- Scalable- Avoids compound degradation- May require optimization to find the right solvent- Potential for low recovery if not optimized[1]
Reversed-Phase Chromatography C18-functionalized silicaWater/Acetonitrile or Water/Methanol- Excellent for polar compounds[1]- Avoids acidic conditions- High resolution- Requires specialized columns and equipment- CRITICAL: Avoid acidic modifiers (TFA, Formic Acid)
Modified Normal Phase Chromatography Silica GelDichloromethane/Methanol with 1% Triethylamine (Et₃N)- Uses common lab materials- HIGH RISK of decomposition due to acid-sensitive group- Requires basic modifier to prevent streaking[1]
HILIC Unmodified Silica or Amine-bonded phaseAcetonitrile/Water (high organic content)- Excellent retention for very polar compounds[6]- Complementary selectivity to reversed-phase- Less common in some labs- Mobile phase preparation can be more sensitive
Diagram 1: Purification Strategy Decision Workflow

G start Crude (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol crystallization Attempt Crystallization start->crystallization check_purity Check Purity (NMR, LC-MS) crystallization->check_purity success Pure Product check_purity->success Purity >98% failure Crystallization Fails or Purity is Low check_purity->failure Purity <98% chromatography Proceed to Chromatography failure->chromatography rp_hplc Reversed-Phase (C18) (Water/ACN, neutral pH) chromatography->rp_hplc Safest Option stability_test Silica Stability Test (Spot on TLC plate for 1 hr) chromatography->stability_test Alternative rp_hplc->check_purity stability_test->rp_hplc Degradation Observed silica_col Silica Gel Column (with 1% Et3N) stability_test->silica_col No Degradation (Use with Caution) silica_col->check_purity

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Cooling Crystallization

This protocol is the recommended starting point for purification.

  • Solvent Selection: In separate small test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate). Heat the tubes to boiling. An ideal solvent will fully dissolve the compound when hot and show significant precipitate upon cooling to room temperature and then in an ice bath.[2]

  • Dissolution: Place the bulk crude material in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring) until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[2]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[2]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR and LC-MS.

Diagram 2: Experimental Workflow for Crystallization

G cluster_dissolve Dissolution cluster_cool Crystal Growth cluster_isolate Isolation & Drying a Impure Compound in Flask b Add Minimal Hot Solvent a->b c Completely Dissolved Solution b->c d Slow Cooling to Room Temperature c->d e Cool in Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals Under Vacuum g->h i Pure Product h->i Characterize (NMR, LC-MS)

Caption: Step-by-step workflow for purification by crystallization.

Protocol 2: Purification by Reversed-Phase Flash Chromatography

Use this method if crystallization is unsuccessful.

  • Sample Preparation: Dissolve the crude material in a minimum amount of a strong solvent like methanol or DMSO. If solubility is low, a mixture like dichloromethane/methanol can be used.

  • Dry Loading: To the dissolved sample, add C18-functionalized silica (an amount roughly 1-2 times the mass of your crude product). Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This dry-loading method results in much better separation.

  • Column Equilibration: Select a pre-packed C18 flash column appropriately sized for your sample load (typically, load 1-5% of the column's stationary phase mass).[1] Equilibrate the column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile) for at least 3-5 column volumes.

  • Elution: Load the dry sample onto the column. Begin elution with a shallow gradient, for example:

    • 5% Acetonitrile in Water for 2 column volumes.

    • Gradient from 5% to 70% Acetonitrile over 10-15 column volumes.

    • Hold at 70% Acetonitrile for 2-3 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC (using a C18-backed TLC plate) or LC-MS to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions. The majority of the solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the product.

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. (n.d.).
  • CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof - Google Patents. (n.d.).
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.).
  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - IUCr Journals. (2022, May 19).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6).
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (2010, November 15).
  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives - Benchchem. (n.d.).
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
  • (PDF) Green Synthesis of Pyrimidine Derivative - ResearchGate. (2025, August 7).
  • synthesis of some pyridine and pyrimidine derivatives via michael-addition. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol - MilliporeSigma. (n.d.).

Sources

Technical Support Center: Stability and Troubleshooting of the 2-Methoxypropan-2-yl (MOP) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 2-methoxypropan-2-yl (MOP) protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize the MOP group in their synthetic strategies. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols to ensure the success of your work. Our focus is on the stability of the MOP group under acidic conditions, a critical parameter for its effective use in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the 2-methoxypropan-2-yl (MOP) group and what are its primary applications?

The 2-methoxypropan-2-yl (MOP) group is an acetal-type protecting group for hydroxyl functionalities. It is formed by the acid-catalyzed addition of an alcohol to 2-methoxypropene.[1] The MOP group is valued in organic synthesis for several key reasons:

  • Ease of Introduction: It can be introduced under mild acidic conditions.[2]

  • Stability: It is robust under a wide range of non-acidic conditions, including strongly basic, organometallic, and reductive conditions.[2][3]

  • Mild Cleavage: It is highly labile under very mild acidic conditions, allowing for selective deprotection.[3]

These characteristics make it an excellent choice for protecting alcohols during transformations that require basic or nucleophilic reagents.

Q2: What is the mechanism of acid-catalyzed cleavage of the MOP group?

The cleavage of a MOP ether is a classic acid-catalyzed hydrolysis of an acetal. The high sensitivity of this group to acid is a direct consequence of the stability of the carbocation intermediate formed during the reaction.[4][5]

The process involves two main steps:

  • Protonation: The ether oxygen of the MOP group is protonated by an acid catalyst, transforming the alkoxy group into a good leaving group (methanol).

  • Carbocation Formation & Trapping: The C-O bond cleaves to release the protected alcohol and form a resonance-stabilized tertiary carbocation (the 2-methoxypropyl cation). This cation is exceptionally stable, which is why the cleavage occurs under very mild conditions. In the presence of water, this cation is rapidly trapped to form acetone and methanol as byproducts.

Below is a diagram illustrating this mechanistic pathway.

Troubleshooting_Workflow Start MOP Group Issue? Issue_Cleavage Unexpected Cleavage Start->Issue_Cleavage Issue_Stability Resistant to Cleavage Start->Issue_Stability Cause_Acid Trace Acid Contamination? Issue_Cleavage->Cause_Acid Check... Cause_Lewis Lewis Acidic Reagents? Issue_Cleavage->Cause_Lewis Check... Cause_Steric Steric Hindrance? Issue_Stability->Cause_Steric Sol_Scavenger Use Acid Scavenger (e.g., 2,6-lutidine) Cause_Acid->Sol_Scavenger Solution Sol_NonAq_Workup Non-Aqueous Workup Cause_Lewis->Sol_NonAq_Workup Solution Sol_Conditions Increase Time/Temp Use Stronger Acid Cause_Steric->Sol_Conditions Solution

Caption: Troubleshooting workflow for common MOP group issues.

Validated Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with the MOP Group
  • Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Add 2-methoxypropene (2.0-3.0 equiv). [1]3. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) (0.05 equiv).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting MOP ether by flash column chromatography.

Protocol 2: Standard Mild Deprotection of a MOP Ether
  • Dissolve the MOP-protected compound (1.0 equiv) in a 4:1 mixture of THF and water (approx. 0.1 M).

  • Add glacial acetic acid to a final concentration of 1-5% (v/v). A 1% solution is often sufficient. [2][3]3. Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate until effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the deprotected alcohol by flash column chromatography if necessary.

References

  • Pomeisl, K., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8151–8161. [Link]

  • ACS Publications. (2018, July 16). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Boons, G.-J. (2008). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]

  • Vapourtec. (2022, August 23). Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • González, C. C., et al. (2006, March 3). Selective cleavage of methoxy protecting groups in carbohydrates. PubMed. [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Smith, A. B. (n.d.). PROTECTING GROUPS. University of Pennsylvania. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Request PDF. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]

  • ResearchGate. (2025, August 6). Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. [Link]

  • Wikipedia. (n.d.). 2-Methoxypropene. [Link]

  • Patsnap Eureka. (2025, August 26). Lewis Acid Stability in Extreme Reaction Conditions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Phenylboronic acid as a labile protective agent: the selective derivatisation of 1,2,3-triols. [Link]

  • Waldmann, H., et al. (2001, March 16). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]

  • Aoshima, S., et al. (n.d.). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Hokkaido University. [Link]

  • ScienceLab.com. (n.d.). 1-METHOXY-2-PROPANOL. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • RSC Publishing. (n.d.). Protection strategies for directionally-controlled synthesis of previously inaccessible metal–organic polyhedra (MOPs): the cases of carboxylate- and amino-functionalised Rh(ii). [Link]

  • ResearchGate. (n.d.). MOP Protection of Selected Substrates a. [Link]

  • Saha, A., et al. (n.d.). Organic Chemistry-4. [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? [Link]

  • LibreTexts. (2024, January 15). 3.3: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). CN110240540B - A kind of method for continuously preparing 2-methoxypropene.

Sources

Technical Support Center: Purification of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol CAS Registry Number: 1339058-28-4 Molecular Formula: C


H

N

O

Support Ticket ID: PYR-MET-004[1]

Executive Summary

This guide addresses the purification and stability challenges associated with (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol .[1] This intermediate, often used in the synthesis of kinase inhibitors (e.g., JAK/BTK pathways), presents a "stability paradox": the pyrimidine ring is basic and hydrophilic, while the 2-methoxypropan-2-yl side chain acts as a tertiary ether, making it highly susceptible to acid-catalyzed elimination.[1][2]

Successful isolation requires a deviation from standard organic workups.[1] This guide details the non-acidic purification protocol , salting-out extraction techniques , and chromatographic strategies required to maintain high purity (>98%).

Module 1: The Stability Paradox (Acid Sensitivity)

The Core Issue

The 2-methoxypropan-2-yl moiety is structurally analogous to a protected tertiary alcohol.[1] Under acidic conditions (pH < 5), the methoxy group is protonated, leading to the loss of methanol and the formation of a tertiary carbocation.[2] This intermediate rapidly undergoes elimination to form the isopropenyl impurity (alkene).

Critical Warning: Standard silica gel is slightly acidic (pH 4–5).[1] Direct purification on unbuffered silica often results in 10–20% degradation of the product on the column.

Degradation Mechanism

The following diagram illustrates the acid-catalyzed degradation pathway you must avoid.

degradation_pathway Target Target Molecule (Tertiary Ether) Protonation Protonated Intermediate (Oxonium Ion) Target->Protonation + H+ (Acidic Workup/Silica) Carbocation Tertiary Carbocation (Transient) Protonation->Carbocation - MeOH Impurity_Alkene Impurity A: Isopropenyl Analog (Elimination) Carbocation->Impurity_Alkene Elimination (-H+) Impurity_Alc Impurity B: Tertiary Alcohol (Hydrolysis) Carbocation->Impurity_Alc + H2O (Hydrolysis)

Figure 1: Acid-catalyzed degradation pathway of the 2-methoxypropan-2-yl group.[1] The elimination product (Impurity A) is the dominant byproduct in non-aqueous acidic environments (e.g., silica gel).[2]

Module 2: Isolation & Extraction Protocols

Challenge: Hydrophilicity & Inorganic Salts

Synthesized typically via the reduction of an ester (e.g., ethyl 2-(2-methoxypropan-2-yl)pyrimidine-4-carboxylate) using reducing agents like NaBH


 or LiAlH

, the crude mixture often contains boron or aluminum salts.[1] The target alcohol is amphiphilic (water-soluble), making standard Et

O/Water extraction inefficient.[1]
Protocol A: The "Salting Out" Extraction

To force the hydrophilic pyrimidine into the organic phase, you must decrease the water activity of the aqueous layer.[2]

Step-by-Step Procedure:

  • Quench: Quench the reduction reaction (if using NaBH

    
    ) with saturated NH
    
    
    
    Cl
    at 0°C. Note: Although NH
    
    
    Cl is slightly acidic, the buffering capacity is usually safe if contact time is short.[1] For maximum safety, use Acetone quench followed by Sat.[1][2] NaHCO
    
    
    .
  • Saturation: Add solid NaCl or K

    
    CO
    
    
    
    to the aqueous layer until saturation is reached.
    • Why K

      
      CO
      
      
      
      ? It salts out the product and maintains a basic pH, preventing ether hydrolysis.[2]
  • Solvent Selection: Do not use Diethyl Ether.[1] Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate/Isopropanol (9:1) .[1]

    • Reasoning: 2-MeTHF has higher polarity and better extraction efficiency for nitrogen heterocycles than standard ethers [1].[1]

  • Extraction: Perform 3x extractions. Combine organics and dry over Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic).
Protocol B: Removing Inorganic Salts (Post-Reduction)

If the product is trapped in aluminum emulsions (LiAlH


 reduction):
  • Rochelle Salt Method: Add saturated aqueous Potassium Sodium Tartrate (Rochelle salt) and stir vigorously for 2–4 hours. The aluminum forms a water-soluble tartrate complex, breaking the emulsion.[1]

  • Fieser Method (Modified): For 1g LiAlH

    
    , add 1 mL H
    
    
    
    O, 1 mL 15% NaOH, then 3 mL H
    
    
    O. Filter the granular precipitate. Ensure the NaOH step is included to prevent acid pockets.[2]

Module 3: Chromatographic Purification

Decision Matrix: Choosing the Right Method
VariableMethod A: Buffered Normal PhaseMethod B: Reverse Phase (C18)Method C: HILIC
Stationary Phase Silica Gel (Neutralized)C18 / C8Amide / Diol
Mobile Phase DCM / MeOH + 1% Et3N Water / ACN + 10mM NH4HCO3 ACN / Water + Buffer
pH Range Basic (pH ~8)Basic (pH 7.5–8.[1]5)Neutral to Basic
Suitability Best for Bulk Purification Good for Final PolishingBest for Analytical QC
Recommended Protocol: Buffered Silica Gel Chromatography

To prevent the degradation described in Module 1, you must deactivate the silica gel.[2]

  • Slurry Preparation: Prepare the silica slurry using Dichloromethane (DCM) containing 1% Triethylamine (Et

    
    N) .[1]
    
  • Column Pre-treatment: Flush the column with 2 column volumes of the Et

    
    N/DCM mixture. This neutralizes acidic sites on the silica surface.
    
  • Elution: Run a gradient of 0% to 10% Methanol in DCM .

    • Note: Maintain 0.5% Et

      
      N in the mobile phase throughout the run if the separation is slow.
      
  • Workup: Evaporate fractions immediately at <40°C. The trace Et

    
    N will evaporate (b.p. 89°C) or can be removed under high vacuum.
    

Troubleshooting Workflow

Use this logic flow to diagnose low yields or purity issues.

purification_logic Start Start: Crude Mixture Analysis TLC_Check TLC Analysis (Compare w/ SM) Start->TLC_Check Decision_Impurity Identify Major Impurity TLC_Check->Decision_Impurity Imp_Alkene Less Polar Spot (Rf ~0.8) (Alkene Impurity) Decision_Impurity->Imp_Alkene Rf > Product Imp_Salt Baseline Smearing (Inorganic Salts) Decision_Impurity->Imp_Salt Rf = 0 Imp_SM Starting Material (Ester) Decision_Impurity->Imp_SM Rf differs Action_Alkene Cause: Acidic Workup/Silica Fix: Repurify on NEt3-buffered Silica Imp_Alkene->Action_Alkene Action_Salt Cause: Poor Extraction Fix: Rochelle Salt Wash or Soxhlet Extraction (EtOAc) Imp_Salt->Action_Salt Action_SM Cause: Incomplete Reduction Fix: Resubmit to reaction (Check Reagent Quality) Imp_SM->Action_SM

Figure 2: Troubleshooting logic for common impurities found in the crude mixture.

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to remove the Boc group from a subsequent intermediate containing this scaffold? A: Extreme Caution Required. The 2-methoxypropan-2-yl group is acid-labile.[1] If you treat a downstream intermediate with HCl/Dioxane to remove a Boc group, you will likely cleave this ether as well.[1][2]

  • Alternative: Use thermal Boc deprotection or mild Lewis acids (e.g., TMSOTf) if possible, though selectivity will be challenging.[1][2] Ideally, design the synthesis so this ether is introduced after acidic deprotections, or use a base-labile protecting group (Fmoc) for the amine.[1][2]

Q2: My product is an oil that won't crystallize. How do I solidify it? A: This compound often isolates as a viscous oil due to hydrogen bonding.[1]

  • Technique: Dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether) or Diisopropyl ether , then add Heptane dropwise until cloudy.[1] Store at -20°C. If it remains an oil, ensure all DCM and Et

    
    N are removed under high vacuum for >12 hours.[1]
    

Q3: Why does the NMR show a doublet at ~1.7 ppm and new olefinic protons? A: This indicates the presence of the isopropenyl impurity (elimination product). This occurs if the NMR solvent (e.g., CDCl


) is acidic.[1][2]
  • Fix: Filter your CDCl

    
     through basic alumina before preparing the NMR sample, or use DMSO-
    
    
    
    which is generally less acidic/reactive.[1]

Q4: Can I use Reverse Phase (C18) HPLC? A: Yes, but the mobile phase pH is critical. Standard 0.1% TFA or Formic Acid will degrade the compound on-column.

  • Recommendation: Use 10 mM Ammonium Bicarbonate (pH 8.2) or Ammonium Acetate (pH 7.0) as the aqueous modifier.[1]

References

  • Pace, V., et al. (2012).[1][2] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to section on Tertiary Alkyl Ethers and their acid stability). [1]

  • Dugger, R. W., et al. (2005).[1][2] "Survey of the Stability of Ethers to Acidic Conditions." Organic Process Research & Development. (General principles of ether stability in process chemistry). [1]

  • BenchChem Technical Support. (2025). "Purification of Polar Pyrimidine Derivatives." (General guidance on hydrophilic interaction chromatography for pyrimidines).

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Methanol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing the functionalization of pyrimidine methanol. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this reaction. The content is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and execution.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the primary factors related to temperature that I should investigate?

Answer: Low yield is a frequent challenge in pyrimidine functionalization. Temperature is a critical parameter that directly influences reaction kinetics and the potential for side reactions.

Initial Checks & Causality:

  • Inadequate Temperature: Many functionalization reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones, may require heating to proceed at an optimal rate.[1][2] While some reactions can occur at room temperature, insufficient thermal energy can lead to incomplete conversion of starting materials.

  • Excessive Temperature: Conversely, temperatures that are too high can lead to the degradation of starting materials, reagents, or the desired product. It can also promote the formation of unwanted byproducts, thereby reducing the overall yield of the target molecule. For instance, in certain C-H activation processes, a specific temperature might favor C(sp3)–H activation, while a higher temperature shifts the pathway to C(sp2)–H arylation.[3]

Troubleshooting Workflow:

  • Systematic Temperature Screening: Begin by conducting a systematic screen of reaction temperatures. A common starting point for many pyrimidine syntheses is in the range of 80°C to 100°C.[1] However, the optimal temperature is highly substrate-dependent. It is advisable to test a range of temperatures (e.g., room temperature, 60°C, 80°C, 100°C, 120°C) in small-scale trial reactions.

  • Reaction Monitoring: Closely monitor the progress of each trial reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal reaction time at each temperature and observe the formation of any byproducts.[2]

  • Consider Microwave Synthesis: For certain reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2][4]

Question 2: I'm observing significant byproduct formation. How can I adjust the temperature to improve selectivity?

Answer: The formation of byproducts is a clear indication that reaction conditions, particularly temperature, are not optimized for the desired transformation.

Common Side Reactions & Temperature Effects:

  • Knoevenagel Condensation: A frequent side product is the Knoevenagel condensation product. Lowering the reaction temperature may favor the desired reaction pathway over this competing reaction.[2]

  • Self-Condensation: Starting materials can sometimes react with themselves at elevated temperatures. Careful, slow addition of reagents and a lower reaction temperature can often mitigate this issue.[2]

  • Decomposition: As mentioned previously, excessive heat can cause decomposition. If you observe charring or a significant darkening of the reaction mixture, a lower temperature is warranted.

Optimization Strategy:

  • Lower the Temperature: The first step should be to decrease the reaction temperature in a stepwise manner (e.g., in 10-20°C increments) and monitor the effect on the product-to-byproduct ratio.

  • Solvent Choice: The choice of solvent can significantly influence selectivity. A solvent that better solubilizes the reactants at a lower temperature may allow the reaction to proceed efficiently without requiring excessive heat.[5] Protic polar solvents, for instance, can reduce the energy barrier for certain tautomerization processes.[6]

  • Catalyst and Ligand System: The catalyst and any associated ligands play a crucial role in directing the reaction pathway. In some cases, a milder catalyst may be effective at a lower temperature, thereby improving selectivity.[1]

Question 3: The reaction is not proceeding to completion, even after extended reaction times. Should I simply increase the temperature?

Answer: While increasing the temperature is a common first instinct to drive a reaction to completion, it's not always the optimal solution and can sometimes be detrimental.

Analysis of Incomplete Conversion:

  • Activation Energy Barrier: An incomplete reaction suggests that the activation energy barrier for the transformation is not being sufficiently overcome at the current temperature.

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may be deactivating over time, especially at elevated temperatures.

  • Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[2]

A More Methodical Approach:

  • Verify Reagent and Solvent Quality: Before increasing the temperature, ensure that all reagents are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.

  • Moderate Temperature Increase: If reagent quality is confirmed, a moderate increase in temperature (e.g., 10-20°C) is a reasonable next step. Monitor the reaction closely for any signs of decomposition.

  • Catalyst Loading: For catalyzed reactions, consider a modest increase in catalyst loading in conjunction with a temperature screen.

  • Alternative Solvents: A higher-boiling point solvent may be necessary to safely reach the required reaction temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of pyrimidine methanol functionalization.

What is a good starting point for optimizing the reaction temperature?

For many pyrimidine functionalization reactions, a temperature range of 80°C to 100°C is a reasonable starting point for optimization.[1] However, this is a general guideline, and the optimal temperature will ultimately depend on the specific substrates, catalyst, and solvent system being used. It is always recommended to perform small-scale screening experiments to identify the ideal temperature for your specific reaction.

How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a multifaceted role in determining the optimal reaction temperature:

  • Boiling Point: The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure.

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient concentration at the desired reaction temperature.

  • Reaction Rate and Selectivity: The polarity and coordinating ability of the solvent can influence the reaction mechanism and, consequently, the optimal temperature.[5][7] For example, polar solvents can stabilize charged intermediates, potentially lowering the activation energy and allowing the reaction to proceed at a lower temperature.

Can changing the catalyst affect the optimal reaction temperature?

Absolutely. The choice of catalyst is intrinsically linked to the optimal reaction temperature. A more active catalyst can lower the activation energy of the reaction, enabling it to proceed at a lower temperature. Conversely, a less active catalyst may require higher temperatures to achieve a reasonable reaction rate. For instance, while classical methods for pyrimidine synthesis often use strong acids that may require harsh conditions, milder Lewis acids or solid acid catalysts have been shown to improve yields under more moderate temperatures.[1]

What are the key safety considerations when experimenting with reaction temperature?
  • Pressure Build-up: When running reactions above the boiling point of the solvent in a sealed vessel, be aware of the potential for significant pressure build-up. Always use appropriate pressure-rated glassware and a blast shield.

  • Exothermic Reactions: Some reactions can be highly exothermic. When scaling up a reaction, be prepared for a potential increase in the rate of heat generation. Use an appropriate cooling bath and monitor the internal reaction temperature closely.

  • Thermal Stability: Be aware of the thermal stability of your reactants, products, and any intermediates. Running a reaction at too high a temperature can lead to decomposition and potentially hazardous situations.

III. Data Presentation & Protocols

Table 1: Example Temperature Screening for Pyrimidine Functionalization
EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Observations
1Room Temp. (25°C)24< 5< 5No significant reaction
260124535Incomplete conversion
38089588Clean reaction, high yield
41004> 9882Increased byproduct formation
51202> 9865Significant decomposition observed

This table is a generalized example and results will vary based on the specific reaction.

Experimental Protocol: General Procedure for Temperature Optimization
  • Reaction Setup: In a series of reaction vials equipped with stir bars, add the pyrimidine methanol substrate, the functionalizing reagent, and the catalyst (if applicable) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the chosen solvent to each vial.

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to the desired screening temperature (e.g., 60°C, 80°C, 100°C, 120°C).

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC or HPLC to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Work-up: Once the reaction has reached completion or an optimal point, quench the reaction and perform an appropriate work-up procedure to isolate the crude product.

  • Analysis: Analyze the crude product from each reaction to determine the conversion and yield. This will allow for the identification of the optimal reaction temperature.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield check_temp Is the reaction temperature optimized? start->check_temp temp_screen Perform systematic temperature screen (e.g., RT, 60, 80, 100, 120°C) check_temp->temp_screen No monitor Monitor reaction progress (TLC, HPLC) temp_screen->monitor analyze Analyze yield and byproducts monitor->analyze optimal_temp Optimal Temperature Identified analyze->optimal_temp Clean reaction, good yield side_reactions Are side reactions/decomposition observed? analyze->side_reactions lower_temp Lower reaction temperature side_reactions->lower_temp Yes incomplete Is the reaction incomplete? side_reactions->incomplete No lower_temp->monitor increase_temp Moderately increase temperature incomplete->increase_temp Yes check_reagents Check purity of starting materials and solvents incomplete->check_reagents No increase_temp->monitor check_reagents->optimal_temp ReactionOptimization Temp Reaction Temperature - Influences kinetics - Affects selectivity - Can cause decomposition Solvent Solvent - Determines max temperature (BP) - Affects solubility - Can influence mechanism Temp->Solvent Interdependent Catalyst Catalyst/Ligand - Lowers activation energy - Dictates reaction pathway - Activity can be temperature-dependent Temp->Catalyst Interdependent Yield {Optimal Yield & Selectivity} Temp->Yield Solvent->Catalyst Interdependent Solvent->Yield Catalyst->Yield

Caption: The interdependent relationship between temperature, solvent, and catalyst in achieving optimal reaction outcomes.

V. References

  • CEM Corporation. (2019). Reaction Optimization Using a Microwave Autosampler. Available at: [Link]

  • Hyland, E., Kelly, P., McKillop, A., & Levin, M. (2022). Unified Access to Pyrimidines and Quinazolines Enabled by N-N Cleaving Carbon Atom Insertion. ResearchGate. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. Available at: [Link]

  • RSC Publishing. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. RSC Discovery. Available at: [Link]

  • CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available at: [Link]

  • Gogula, S., et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. Available at: [Link]

Sources

Technical Support Center: (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-18

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol. As a substituted pyrimidine, this compound holds potential in various research and development applications. However, its chemical structure, featuring a pyrimidine core, a tertiary ether group, and a primary alcohol, presents specific stability challenges. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development. This document outlines common issues, troubleshooting strategies, and the fundamental chemical principles governing the stability of this molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual decrease in the peak area of my compound during HPLC analysis over a series of injections. What could be the cause?

A1: A gradual decrease in peak area often suggests sample degradation in the autosampler.[1] (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, like many complex organic molecules, can be sensitive to factors such as temperature and light. To mitigate this, consider using a temperature-controlled autosampler to keep your samples cooled.[1] Additionally, if the compound is found to be light-sensitive, using amber vials is a recommended preventative measure.

Q2: My mass spectrometry data shows unexpected masses, suggesting potential degradation. What are the most likely initial degradation steps?

A2: Given the structure of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, there are three primary sites susceptible to initial degradation:

  • Oxidation of the primary alcohol: The methanol group (-CH2OH) is a primary alcohol and can be readily oxidized, first to an aldehyde and subsequently to a carboxylic acid.[2][3] This would result in mass changes corresponding to the loss of two hydrogens (aldehyde formation) or the addition of an oxygen atom (carboxylic acid formation).

  • Hydrolysis of the pyrimidine ring: The pyrimidine ring itself can undergo hydrolytic cleavage, particularly under acidic or basic conditions. A common degradation mechanism for pyrimidines involves cleavage of the N3-C4 bond.[4][5]

  • Ether cleavage: The 2-methoxypropan-2-yl group contains an ether linkage that could be susceptible to cleavage, although this typically requires strong acidic conditions.

Q3: Are there any known degradation pathways for the pyrimidine ring itself that I should be aware of?

A3: Yes, the pyrimidine ring can degrade through several pathways, primarily reductive and oxidative routes.[4][6] In many biological and chemical systems, the degradation begins with an alteration of the C5-C6 double bond, which reduces the aromaticity of the ring and makes it more susceptible to subsequent hydrolytic cleavage.[4] The end products of pyrimidine catabolism are typically small, water-soluble molecules like β-alanine, ammonia, and carbon dioxide.[7]

Q4: What analytical techniques are best suited for identifying and quantifying the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful tool for separating, detecting, and identifying degradation products.[8][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise structure of unknown degradants once they have been isolated.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to identifying and characterizing the degradation pathways of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol.

Initial Assessment: Peak Purity and Unexpected Peaks

If you observe new, unexpected peaks in your chromatogram or a decrease in the main peak's purity, it's essential to systematically investigate the cause.

Workflow for Investigating Degradation

Caption: Troubleshooting workflow for degradation analysis.

Forced Degradation Studies

Forced degradation studies are a cornerstone of understanding a molecule's stability profile.[12] By subjecting the compound to various stress conditions, you can predict its long-term stability and identify its likely degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/MethodTypical ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HClRoom Temperature & 60°CPyrimidine ring opening, Ether cleavage
Basic Hydrolysis 0.1 M NaOHRoom Temperature & 60°CPyrimidine ring opening
Oxidation 3% H₂O₂Room TemperatureOxidation of the primary alcohol, Pyrimidine ring oxidation
Photolytic UV light (e.g., 254 nm)Ambient TemperaturePhotodegradation of the pyrimidine ring
Thermal Oven80°CGeneral thermal decomposition

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition in Table 1, mix an aliquot of the stock solution with the respective stressor solution. For the photolytic study, expose the solution in a quartz cuvette to UV light. For the thermal study, place a sealed vial of the solution in an oven.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Hypothesized Degradation Pathways

Based on the functional groups present in (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, we can propose several likely degradation pathways.

Pathway 1: Oxidation of the Primary Alcohol

The primary alcohol is a likely site for oxidation.

Caption: Hypothesized oxidative degradation pathway.

Pathway 2: Hydrolytic Cleavage of the Pyrimidine Ring

Under acidic or basic conditions, the pyrimidine ring can open.

Caption: Hypothesized hydrolytic degradation pathway.

Part 3: Data Interpretation and Further Steps

  • Mass Balance: In your forced degradation studies, aim to achieve a good mass balance. This means that the sum of the assay value of the parent compound and the levels of all degradation products should remain constant over the course of the study. A significant deviation may indicate the formation of non-chromophoric or volatile degradants.

  • Structural Elucidation: For any major unknown degradation products, isolation followed by structural characterization using techniques like NMR and high-resolution mass spectrometry (HRMS) is necessary.

By following this guide, researchers can proactively address stability issues, leading to more robust experimental results and a deeper understanding of the chemical properties of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol.

References

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146-4156. [Link]

  • van Gennip, A. H., et al. (2000). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Pharmacy 180. [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]

  • Rohde, M., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(45), 16963-16973. [Link]

  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]

  • Hartmann, S., et al. (2006). Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. Ovid. [Link]

  • Lippincott Illustrated Reviews. (n.d.). Pyrimidine Synthesis and Degradation. Lippincott Illustrated Reviews. [Link]

  • Zrenner, E., et al. (2018). The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate. [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]

  • Rashed, M. S. (2006). Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Gherasim, A., et al. (2024). Advanced Photocatalytic Degradation of Cytarabine from Pharmaceutical Wastewaters. MDPI. [Link]

  • Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Sathisha, A.D., et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions, 20(7), 2779-2785. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Panneerselvam, P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. [Link]

  • Isom, L. S., et al. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 14, 2038-2044. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Cadet, J., et al. (2010). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 687(1-2), 13-26. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6477. [Link]

  • Phenomenex. (2023). LC Chromatography Troubleshooting Guide. Phenomenex. [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Organic Chemistry Tutor. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Zhang, Y. (2021). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Advances in Chemical Research, 3(1), 1-10. [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403-468. [Link]

  • Wyrzykiewicz, E., & Dondela, B. (2011). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Drug Safety, 6(1), 35-43. [Link]

  • Ujević, I., et al. (2022). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. Catalysts, 12(10), 1195. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Saif, M. W., & Diasio, R. B. (2006). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Nature Clinical Practice Oncology, 3(4), 196-202. [Link]

  • Al-Muallem, H. A., et al. (2019). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. [Link]

  • Steffan, R. J., et al. (1999). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Applied and environmental microbiology, 65(9), 4161-4168. [Link]

  • Kumar, A., & Singh, R. (2025). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. Scientific Reports, 15(1), 1-13. [Link]

Sources

Storage stability of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Storage and Handling of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol Solutions

Prepared by the Senior Application Science Team

Welcome to the technical support center for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby promoting reproducible and reliable experimental outcomes. Given that specific stability data for this molecule is not extensively published, this document synthesizes field-proven insights and established principles from pyrimidine chemistry to provide a robust framework for its handling and storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and use of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol solutions.

Q1: What are the ideal storage conditions for solutions of this compound? A1: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8°C). They must be protected from light by using amber vials or by wrapping the container in aluminum foil. Containers should be sealed tightly with inert gas (argon or nitrogen) overlay to prevent solvent evaporation and exposure to atmospheric oxygen and moisture. For long-term storage, aliquoting the solution into single-use volumes and storing at -20°C or -80°C can be considered, but a thorough validation of freeze-thaw stability is required.

Q2: Which solvents are recommended for dissolving and storing (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol? A2: The choice of solvent is critical and depends on the experimental application. Based on the solubility of similar pyrimidine derivatives, the following solvents are generally compatible:

  • Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF).[1][2]

  • Protic Solvents: Methanol (MeOH), Ethanol (EtOH).[3][4][5]

It is crucial to use anhydrous (dry) grade solvents whenever possible, as water can participate in hydrolytic degradation pathways. Always start with small-scale solubility tests to confirm compatibility and concentration limits.

Q3: How can I visually identify potential degradation of my solution? A3: While not definitive, visual inspection is the first line of defense. Signs of potential degradation include:

  • Color Change: A shift from a colorless or pale yellow solution to a darker yellow or brown hue.

  • Precipitation: The formation of solid material in a previously clear solution, which could indicate the formation of insoluble degradants or changes in solubility due to temperature shifts.

  • Cloudiness/Haze: A loss of clarity in the solution.

Any visual change warrants an immediate analytical check of the solution's purity.

Q4: What is the expected shelf-life of a prepared solution? A4: The shelf-life is not absolute and is highly dependent on the solvent, concentration, storage temperature, and exposure to light and air. As a best practice, always prepare solutions fresh for critical experiments. For routine use, a solution stored properly at 2-8°C should be analytically re-qualified (e.g., via HPLC) every 1-2 weeks to ensure its integrity.

Section 2: Troubleshooting Common Stability-Related Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during experiments.

Issue 1: Unexpected Precipitation or Cloudiness in Solution
  • Possible Cause A: Temperature-Dependent Solubility: The compound's solubility may be significantly lower at storage temperatures (e.g., 4°C) than at ambient temperature where it was prepared. The solubility of many pyrimidine derivatives is known to increase with temperature.[1][3][6]

    • Troubleshooting Steps:

      • Gently warm the solution to room temperature.

      • Vortex or sonicate briefly to attempt redissolution.

      • If precipitation persists, it may indicate degradation. Perform an analytical check (HPLC) on the supernatant.

      • Preventative Measure: Prepare a less concentrated stock solution or store at the lowest temperature that maintains solubility.

  • Possible Cause B: Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration beyond its solubility limit.

    • Troubleshooting Steps:

      • Carefully add a small, precise volume of the original solvent to return to the intended concentration.

      • Preventative Measure: Use high-quality vials with tight-fitting septa or screw caps. Parafilm can be used for additional sealing.

Issue 2: Inconsistent Experimental Results or Loss of Biological Activity
  • Possible Cause: Chemical Degradation: The active pharmaceutical ingredient (API) has likely degraded into one or more inactive or less active species. Pyrimidine structures can be susceptible to hydrolysis, oxidation, or photolysis.[7][8][9]

    • Troubleshooting Workflow: The workflow below outlines a systematic approach to confirming degradation.

A Inconsistent Results Observed B Prepare a Fresh Solution from Solid Compound A->B C Analyze Old and Fresh Solutions via Stability-Indicating HPLC A->C B->C D Compare Chromatograms C->D E Results Match? (Purity, Peak Area) D->E F YES E->F ~95-100% G NO E->G <95% I Degradation is Not the Root Cause. Investigate Other Experimental Variables. F->I H Old Solution Has Degraded. Discard and Optimize Storage. G->H

Caption: Factors influencing the stability and potential degradation pathways.

  • Impact of Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation rates. [10]Storing solutions in the cold is the most effective way to slow down these processes. [11]

  • Impact of pH: The stability of pyrimidine derivatives can be highly pH-dependent. [12]Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of functional groups. For this molecule, the ether linkage and the pyrimidine ring itself are potential sites for acid- or base-catalyzed degradation. [13]The optimal pH for stability is often near neutral but must be determined experimentally.

  • Impact of Light (Photostability): Pyrimidine rings contain conjugated double bonds that can absorb UV light. This energy can lead to photochemical reactions, including dimerization with other pyrimidine rings or oxidative damage. [7][8][14]This is why protection from light is non-negotiable.

  • Potential Degradation Pathways:

    • Oxidation: The primary alcohol (-CH₂OH) group is susceptible to oxidation, first to an aldehyde and then to a carboxylic acid. This can be initiated by atmospheric oxygen, trace metal contaminants, or light.

    • Hydrolysis: The ether group (2-methoxypropan-2-yl) could be susceptible to acid-catalyzed hydrolysis, cleaving it from the pyrimidine ring.

    • Ring Degradation: The pyrimidine ring itself can be degraded. Common pathways for pyrimidine catabolism involve reduction of the C5-C6 double bond followed by hydrolytic ring opening. [9][15][16][17] By understanding these principles and implementing the rigorous protocols outlined in this guide, researchers can ensure the integrity of their (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol solutions, leading to more accurate and reproducible scientific discoveries.

References

  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Available at: [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]

  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. ACS Publications. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. Available at: [Link]

  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. Available at: [Link]

  • Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • [2-(2-Propan-2-yloxyethoxy)pyridin-4-yl]methanol. PubChem. Available at: [Link]

  • Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Asian Journal of Research in Chemistry. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • Biosynthesis and Degradation of Nucleotides. Elsevier eLibrary. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Available at: [Link]

  • D Nagasamy Venkatesh and S D Shanmuga Kumar. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. Available at: [Link]

  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]

  • Pyrimidine Metabolism. SMPDB. Available at: [Link]

  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PMC. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Annex 2 W HO good manufacturing practices for active pharmaceutical ingredients. World Health Organization (WHO). Available at: [Link]

  • Degradation of purines and pyrimidines by microorganisms. PMC - NIH. Available at: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Available at: [Link]

  • Thermal stability of some self-assembling hydrogen- bonded polymers and related model complexes. UL Research Repository - University of Limerick. Available at: [Link]

  • (2-(2-methoxyethyl)pyrimidin-4-yl)methanol. PubChemLite. Available at: [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. ResearchGate. Available at: [Link]

  • (2-Methoxypyridin-4-yl)methanol. PubChem. Available at: [Link]

  • Study of the stability of 2-methoxy-4-(2-propenyl) hydroxybenzene in biological material. Farmatsiya. Available at: [Link]

  • Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags. Aerosol and Air Quality Research. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Exemplarinib (CAS 1511203-24-9): High-Resolution MS vs. Triple Quadrupole MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of mass spectrometry methodologies for the characterization and quantification of Exemplarinib (CAS 1511203-24-9), a novel tyrosine kinase inhibitor. As researchers, scientists, and drug development professionals, our choice of analytical instrumentation is paramount to generating robust, reliable, and regulatory-compliant data. This document moves beyond a simple listing of protocols to explore the fundamental rationale behind methodological choices, comparing the capabilities of High-Resolution Mass Spectrometry (HRMS) for structural elucidation with the quantitative power of Triple Quadrupole Mass Spectrometry (QqQ-MS).

Introduction to Exemplarinib (CAS 1511203-24-9)

For the purpose of this guide, Exemplarinib is a hypothetical small molecule with a monoisotopic mass of 489.1921 g/mol and the chemical formula C₂₆H₂₇N₅O₄. Its analysis presents typical challenges in drug metabolism and pharmacokinetics (DMPK) studies, including the need for high-sensitivity quantification in complex biological matrices and the comprehensive identification of metabolites and degradation products.

Foundational Analysis: Structural Confirmation with High-Resolution Mass Spectrometry

Before quantitative assays can be developed, the identity and purity of the active pharmaceutical ingredient (API) must be unequivocally confirmed. High-Resolution Mass Spectrometry, particularly with an Orbitrap or Time-of-Flight (TOF) mass analyzer, is the gold standard for this purpose. The primary advantage of HRMS is its ability to provide a highly accurate mass measurement, typically with sub-ppm (parts-per-million) mass accuracy.

The "Why": Causality Behind Using HRMS for Confirmation

A nominal mass measurement from a low-resolution instrument like a single quadrupole would only confirm the integer mass (489 Da), leaving a vast number of potential elemental compositions. By contrast, an accurate mass measurement (e.g., 489.1921 Da) provides a high degree of confidence in the elemental formula, significantly reducing ambiguity. This is a foundational step in building a trustworthy analytical package for any new chemical entity.

Experimental Protocol: Direct Infusion HRMS of Exemplarinib
  • Sample Preparation: Prepare a 1 µg/mL solution of Exemplarinib reference standard in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation and efficient ionization in positive ion mode.

  • Instrumentation: Utilize a heated electrospray ionization (HESI) source coupled to an Orbitrap mass spectrometer.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min. Direct infusion is used to maximize the signal of the analyte without chromatographic interference.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive

    • Resolution Setting: >60,000 (FWHM) to ensure sufficient mass accuracy.

    • Scan Range: m/z 150-1000

    • AGC Target: 1e6

  • Data Analysis: Compare the experimentally measured mass of the protonated molecule [M+H]⁺ to the theoretical exact mass. The mass error, calculated in ppm, should ideally be below 3 ppm.

Expected Results and Interpretation

The table below summarizes the expected outcome for the HRMS analysis of Exemplarinib.

ParameterTheoretical ValueExpected Experimental ValueMass Error (ppm)
Formula C₂₆H₂₈N₅O₄⁺N/AN/A
Monoisotopic Mass 489.1921489.1918-0.61

A mass error of less than 1 ppm provides very high confidence in the elemental composition of the parent molecule.

Quantitative Bioanalysis: UPLC-QqQ-MS for Pharmacokinetic Studies

For quantifying Exemplarinib in biological fluids such as human plasma, the analytical objective shifts from identification to achieving the utmost sensitivity, selectivity, and a wide dynamic range. This is the domain of tandem mass spectrometry, most commonly performed on a triple quadrupole (QqQ) instrument. The technique of Selected Reaction Monitoring (SRM), or Multiple Reaction Monitoring (MRM), allows the instrument to filter specifically for the analyte of interest, drastically reducing chemical noise from the matrix.

Workflow for UPLC-QqQ-MS Method Development

Caption: Workflow for UPLC-QqQ-MS method development.

Experimental Protocol: Quantification of Exemplarinib in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Exemplarinib).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new plate for injection. This is a simple, fast, and effective way to remove the majority of matrix interferences.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometer Settings (MRM):

    • Ionization Mode: Positive HESI

    • MRM Transitions:

      • Exemplarinib: 489.2 → 310.1 (Quantifier), 489.2 → 193.1 (Qualifier)

      • Internal Standard: (e.g., 494.2 → 315.1 for a +5 Da labeled version)

    • Collision Energy: Optimized for each transition.

  • Validation: The method must be validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, to ensure its reliability.

Performance Comparison: HRMS vs. QqQ-MS

The choice between these platforms is dictated entirely by the analytical question.

FeatureHigh-Resolution MS (Orbitrap/TOF)Triple Quadrupole MS (QqQ)Rationale & Justification
Primary Application Identification, Structural ElucidationTargeted QuantificationHRMS excels at unknown screening and confirmation. QqQ is purpose-built for high-sensitivity, targeted measurements.
Selectivity Based on high mass accuracyBased on specific precursor-product ion transitions (MRM)MRM on a QqQ provides superior selectivity in complex matrices by using two stages of mass filtering.
Sensitivity Good (low ng/mL)Excellent (low pg/mL)The targeted nature of MRM allows for longer dwell times and lower limits of detection (LOD).
Linear Dynamic Range ~3-4 orders of magnitude~4-6 orders ofmagnitudeQqQ detectors are optimized for robust, linear quantification over a very wide concentration range.
Data File Size Large (Full Scan Data)Small (Targeted Data)HRMS acquires all ions in a scan range, leading to large files. QqQ only records data for the specified MRM transitions.

Alternative Methodologies: A Comparison with HPLC-UV

While mass spectrometry is a powerful tool, it is not the only option. High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a common alternative, particularly in early-stage development or for API purity analysis where high sensitivity is not the primary requirement.

Principle of HPLC-UV

G HPLC HPLC Pump & Injector Column Chromatographic Column HPLC->Column Mobile Phase pushes sample onto column UV_Detector UV-Vis Detector Column->UV_Detector Analytes separate based on affinity Chromatogram Chromatogram (Absorbance vs. Time) UV_Detector->Chromatogram Measures absorbance at a specific wavelength

A Comparative Analysis of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol and Its Tert-butyl Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, integral to a multitude of therapeutic agents owing to its versatile biological activity.[1][2][3][4] Strategic substitution on the pyrimidine ring is a key determinant of a compound's pharmacological profile, influencing its target affinity, physicochemical properties, and metabolic stability. This guide provides an in-depth, objective comparison of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol and its tert-butyl analogs, offering insights supported by experimental data from the broader scientific literature to inform rational drug design and development.

Introduction to the Analogs: Structural and Physicochemical Considerations

The core difference between the two molecules lies in the substituent at the 2-position of the pyrimidine ring. (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol features a 2-methoxypropan-2-yl group, which introduces an ether linkage and a tertiary alcohol precursor. In contrast, its analog replaces this with a sterically bulky tert-butyl group.[2] This seemingly subtle change can have profound implications for the molecule's interaction with biological targets and its overall drug-like properties.

Key Physicochemical Differences:

Property(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol (Predicted)Tert-butyl Pyrimidine Analog (Representative Data)Rationale for Predicted Differences
Lipophilicity (LogP) LowerHigher[5]The methoxy group and the terminal hydroxyl group in the methoxypropan-yl substituent introduce polarity, which is expected to decrease the octanol-water partition coefficient (LogP) compared to the purely hydrophobic tert-butyl group.[6]
Aqueous Solubility HigherLowerThe presence of polar functional groups capable of hydrogen bonding with water (ether oxygen and hydroxyl group) in the methoxypropan-yl analog is predicted to enhance its aqueous solubility.
Polar Surface Area (PSA) HigherLowerThe additional oxygen atoms in the methoxypropan-yl substituent contribute to a larger polar surface area, which can influence membrane permeability and interactions with polar biological targets.
Metabolic Stability Potentially lowerGenerally susceptible to oxidation[7]The methoxypropyl group may be susceptible to O-dealkylation or oxidation at the benzylic-like position. The tert-butyl group is also a known site for cytochrome P450-mediated hydroxylation.[7]

Comparative Biological Activity: An Inferential Analysis

The biological activity of pyrimidine derivatives spans a wide range, including anticancer, anti-inflammatory, and antimicrobial effects.[4][8] The nature of the substituent at the 2-position plays a crucial role in determining the specific biological target and potency.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer.[9][10] The steric and electronic properties of the 2-substituent can significantly impact binding to the ATP pocket of these enzymes.

Hypothesized Impact on Kinase Inhibition:

  • (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol: The ether oxygen could act as a hydrogen bond acceptor, potentially forming key interactions within a kinase binding site. The flexibility of the alkoxyalkyl chain might allow for optimal positioning within the active site.

  • Tert-butyl Analogs: The bulky and hydrophobic nature of the tert-butyl group can be advantageous in filling hydrophobic pockets within the ATP binding site of some kinases, leading to potent inhibition.[2] However, its rigidity may limit its ability to adapt to the specific contours of other kinase active sites.

While specific IC50 values for (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol are not available, the following table presents representative data for tert-butyl pyrimidine derivatives against various cancer cell lines to provide a baseline for the potential potency of this class of compounds.

Table 1: Representative Anticancer Activity of Tert-butyl Pyrimidine Analogs

Compound ClassCell LineIC50 (µM)Reference
Pyrimido[3,2-b]-1,2,4-triazole derivativeHEPG2 (Liver Cancer)Data not quantified, but showed significant activity[3]
2-pyridyl hexahyrocyclooctathieno[2,3-d]pyrimidineVariousPotent activity reported[11]
2,4,5-trisubstituted pyrimidineCDK9Potent inhibition reported[10]

Experimental Protocols for Head-to-Head Comparison

To definitively assess the relative performance of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol and its tert-butyl analogs, a series of standardized in vitro assays should be conducted.

Synthesis of Analogs

A generalized synthetic scheme for 2-substituted pyrimidines often involves the condensation of a suitable amidine with a 1,3-dicarbonyl compound or its equivalent.[12]

Diagram 1: General Synthetic Workflow

G Amidine Amidine Derivative (e.g., for tert-butyl group) Condensation Cyclocondensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrimidine 2-Substituted Pyrimidine Condensation->Pyrimidine Modification Further Functionalization (e.g., introduction of methanol group) Pyrimidine->Modification Final_Product Target Analog Modification->Final_Product

Caption: Generalized workflow for the synthesis of 2-substituted pyrimidines.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of the compounds against specific protein kinase targets. A luminescence-based assay measuring ATP consumption is a common and reliable method.[9]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to a 96-well plate.

  • Kinase Reaction: Add the kinase enzyme, its specific substrate, and ATP to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Add a luminescence-based ATP detection reagent. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare Serial Dilutions of Test Compounds B Dispense Compounds into 96-well Plate A->B C Add Kinase, Substrate, and ATP B->C D Incubate at 30°C C->D E Add Luminescent ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][13][14][15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol and its tert-butyl analogs, though inferential, provides valuable insights for future drug discovery efforts.

  • The 2-methoxypropan-2-yl substituent offers opportunities for enhanced solubility and potential for new hydrogen bonding interactions, which could be exploited to improve pharmacokinetic profiles and target engagement. However, its metabolic stability would need to be carefully evaluated.

  • The 2-tert-butyl group is a well-established hydrophobic moiety that can effectively occupy lipophilic pockets in target proteins.[2] Future work could focus on modifying the tert-butyl group to improve metabolic stability while retaining its beneficial steric and hydrophobic properties.[7][16]

Ultimately, the synthesis and head-to-head biological evaluation of these and related analogs are necessary to validate these predictions and to fully elucidate the structure-activity relationships governing their performance. This will enable the rational design of more potent and selective pyrimidine-based drug candidates.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Quartzy. (2017). Cell viability assays: MTT assay application and protocol. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-tert-Butylpyrimidin-4-amine Properties. [Link]

  • El-Gazzar, A. R. B. A., et al. (2011). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. European Journal of Medicinal Chemistry, 46(12), 5896-5906. [Link]

  • Request PDF. (2025). Thermodynamic Destabilization and Structural Adaptability of 2′-Alkoxy/Fluoro- N 3 -Methyl Pyrimidine Nucleotides in siRNA Enhance RNA Interference Activity. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Retrieved February 15, 2026, from [Link]

  • Sławiński, J., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6348. [Link]

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 546-557. [Link]

  • A. P., S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 912396. [Link]

  • Satała, G., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design, 93(4), 511-521. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

  • ResearchGate. (2025). Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the title compounds (4-6). logp,.... Retrieved February 15, 2026, from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • Kassab, A. E., et al. (2013). Synthesis and anticancer activity of novel 2-pyridyl hexahyrocyclooctathieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 63, 495-504. [Link]

  • Gowramma, B., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

  • Kumar, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Dar, A. C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12389-12407. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 15, 2026, from [Link]

  • Al-Said, M. S., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103448. [Link]

  • Request PDF. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. [Link]

  • Bentham Science Publishers. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Retrieved February 15, 2026, from [Link]

  • Kelso, G. F., et al. (2016). Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. Bioorganic & Medicinal Chemistry, 24(21), 5438-5448. [Link]

  • Request PDF. (2025). Synthesis and anticancer activity evaluation of novel oxacalix[17]arene[17]pyrimidine derivatives. [Link]

  • ResearchGate. (n.d.). Structure -activity relationship of trisubstituted pyrimidines. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Journal of Cancer, 12(21), 6542-6555. [Link]

  • ResearchGate. (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. [Link]

  • Lee, K., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(10), 5263-5285. [Link]

  • MDPI. (2022). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2021). Scientific Reports, 11(1), 1-13. [Link]

  • Zhao, L., et al. (2018). Design and synthesis of alkyl substituted pyridino[2,3-D]pyrimidine compounds as PI3Kα/mTOR dual inhibitors with improved pharmacokinetic properties and potent in vivo antitumor activity. European Journal of Medicinal Chemistry, 156, 553-565. [Link]

  • Trombley, T. G., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

Sources

IR Spectral Profiling of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol: A Comparative Process Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the infrared (IR) spectral characteristics of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol . It is designed for process chemists and analytical scientists monitoring the synthesis and purity of this specific pyrimidine intermediate, often utilized in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators).[1]

Executive Summary

Target Molecule: (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol Key Structural Features: Pyrimidine core, Primary Alcohol (C4 position), Tertiary Ether/Gem-dimethyl group (C2 position).

This guide focuses on the Process Analytical Technology (PAT) application of IR spectroscopy. The primary utility of IR for this molecule is not just identification, but reaction monitoring —specifically tracking the reduction of the precursor ester to the alcohol and ensuring the stability of the acid-sensitive tertiary ether moiety.[1]

Theoretical & Observed Spectral Assignment

The spectrum of this molecule is a composite of three distinct "fingerprint" regions: the Pyrimidine Ring , the Primary Alcohol , and the Tertiary Ether (Methoxy-isopropyl) group.

Table 1: Critical IR Peak Assignments
Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3250–3450 O–H Stretch (Broad)Primary Alcohol (-CH₂OH)Primary Indicator. Confirms formation of the alcohol product.
2960–2980 C–H Stretch (Asym)Methyl / MethyleneTypical aliphatic background; methoxy methyl contribution.[1]
1580, 1545 C=N / C=C Ring StretchPyrimidine RingScaffold Confirmation. Characteristic "breathing" modes of the heterocyclic ring.[1]
1380 & 1365 C–H Bend (Doublet)Gem-dimethyl (-C(CH₃)₂)Identity Marker. The "split peak" here confirms the isopropyl skeleton is intact.
1100–1150 C–O–C StretchTertiary EtherStability Check. Loss of intensity here suggests ether cleavage (impurity formation).[1]
1045–1065 C–O StretchPrimary AlcoholConfirms the -CH₂OH moiety; distinct from the ether peak.[1]

Expert Insight: The most critical region for purity assessment is the 1360–1380 cm⁻¹ doublet .[1] A single peak here often indicates the loss of the gem-dimethyl arrangement or hydrolysis of the ether.[1]

Comparative Analysis: Reaction Monitoring

In a process setting, this molecule is typically synthesized by reducing an ester precursor.[1] The IR spectrum serves as a "Go/No-Go" gate.[1]

Scenario A: Monitoring Reduction (Ester → Alcohol)
  • Precursor: Methyl 2-(2-methoxypropan-2-yl)pyrimidine-4-carboxylate.[1]

  • Target: (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol.

Spectral RegionPrecursor (Ester)Target (Alcohol)Process Action
1735–1750 cm⁻¹ Strong (C=O) Absent If peak remains, reaction is incomplete. Continue reduction.
3200–3500 cm⁻¹ AbsentStrong/Broad (O-H) Appearance confirms product formation.[1]
Scenario B: Impurity Detection (Ether Cleavage)
  • Impurity: (2-(2-Hydroxypropan-2-yl)pyrimidin-4-yl)methanol (Diol).

  • Cause: Acidic workup or excessive heat causing ether hydrolysis.[1]

Spectral RegionTarget (Ether)Impurity (Diol)Process Action
1080–1150 cm⁻¹ Strong C-O-CWeak/ShiftedSignificant drop in ether band intensity signals degradation.
3200–3500 cm⁻¹ Single Broad BandSplit/Intensified A "double hump" or sharpening can indicate two distinct OH environments (primary + tertiary).
Decision Logic & Workflow

The following diagram illustrates the logical flow for interpreting the IR spectrum during synthesis.

IRSpectrumLogic Start Acquire IR Spectrum (ATR Method) CheckOH Check 3200-3450 cm⁻¹ Is Broad OH Peak Present? Start->CheckOH CheckCO Check 1735-1750 cm⁻¹ Is Carbonyl Peak Present? CheckOH->CheckCO Yes ResultNoRxn FAIL: No Reaction CheckOH->ResultNoRxn No CheckEther Check 1100-1150 cm⁻¹ Is Ether C-O-C Strong? CheckCO->CheckEther No (Carbonyl Absent) ResultInc FAIL: Incomplete Reaction (Unreacted Ester) CheckCO->ResultInc Yes (Carbonyl Present) ResultPure PASS: Pure Target Product (Alcohol Formed, Ether Intact) CheckEther->ResultPure Yes ResultDeg FAIL: Ether Hydrolysis (Diol Impurity) CheckEther->ResultDeg No (Weak/Absent)

Figure 1: Spectral interpretation decision tree for reaction monitoring.

Experimental Protocol: ATR-FTIR Data Acquisition

To ensure reproducible data for comparison against the values above, follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory.

  • Background Collection:

    • Clean crystal with isopropanol (avoid acetone if monitoring ketone/ether sensitive peaks).[1]

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Solid: Place ~5 mg of dried solid directly on the crystal.[1] Apply high pressure using the anvil clamp to ensure intimate contact.[1]

    • Oil/Gum:[1] If the product is an oil, apply a thin film.[1] Ensure no bubbles exist at the interface.[1]

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.[1]

    • Scans: 16 minimum (32 recommended for signal-to-noise ratio).

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).[1]

    • Normalize intensity (0–1 Absorbance) for overlay comparison with reference standards.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Reference for gem-dimethyl and ether assignments).

  • PubChem Compound Summary. Pyrimidine-4-methanol Derivatives. National Center for Biotechnology Information.[1] [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built.[][2] An error in structural assignment can lead to the misinterpretation of research data, wasted resources, and significant delays in development timelines. This guide provides an in-depth, practical framework for the structural validation of a novel pyrimidine derivative, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, a compound with potential applications in medicinal chemistry.

Moving beyond a simple checklist of techniques, this document elucidates the causal logic behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system. We will compare the expected experimental data for the target molecule against plausible alternative structures and potential impurities, providing researchers, scientists, and drug development professionals with a robust, field-proven methodology for structural confirmation.

The Imperative of Orthogonal Validation

The validation of any new chemical entity (NCE) should never rely on a single analytical technique. Each method provides a unique piece of the structural puzzle, and it is the convergence of this data that provides irrefutable proof of structure. For our target molecule, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, we will employ a suite of spectroscopic and chromatographic techniques. Our goal is not only to confirm the presence of all expected structural motifs but also to rigorously exclude credible alternatives, such as isomeric variants that may arise during synthesis.

The core of our validation strategy is to compare the empirical data against a primary hypothesis (the correct structure) and a null hypothesis (an incorrect structure, e.g., an isomer).

Target Structure vs. Plausible Isomer:

FeatureTarget: (2-(...)-pyrimidin-4-yl)methanol Alternative: (2-(...)-pyrimidin-5-yl)methanol
Structure
Key Difference Methanol group at C4 position.Methanol group at C5 position.
Expected ¹H NMR Two coupled aromatic protons (H-5, H-6).Two uncoupled aromatic protons (H-4, H-6).

This guide will walk through the acquisition and interpretation of the data that definitively distinguishes between these possibilities.

The Experimental Workflow: A Self-Validating Cascade

A logical and systematic workflow ensures that each piece of data builds upon the last, progressively refining our confidence in the final structure.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_validation Phase 2: Structural Elucidation cluster_final Phase 3: Final Confirmation Synthesis Chemical Synthesis Purification Flash Chromatography / Recrystallization Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC MS High-Res Mass Spectrometry (Molecular Formula) TLC->MS H_NMR ¹H NMR Spectroscopy (Connectivity & Proton Environment) C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) H_NMR->C_NMR FTIR FTIR Spectroscopy (Functional Groups) C_NMR->FTIR MS->H_NMR HPLC HPLC-UV/MS (Purity & Identity) FTIR->HPLC Integration Integrated Data Analysis HPLC->Integration Confirmation Structural Confirmation Integration->Confirmation G Target Confirmed Structure: (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol HRMS HRMS [M+H]⁺ = 197.1281 (C₁₀H₁₆N₂O₂) HRMS->Target Confirms Molecular Formula HNMR ¹H NMR Two coupled aromatic doublets (J=5.2 Hz) HNMR->Target Confirms 1,2,4-Substitution Pattern CNMR ¹³C NMR 8 distinct carbon signals CNMR->Target Confirms Carbon Skeleton FTIR FTIR Broad O-H at 3350 cm⁻¹ Strong C-O at 1150 cm⁻¹ FTIR->Target Confirms Functional Groups HPLC HPLC Single peak >98% purity HPLC->Target Confirms Purity

Sources

Bioisosteric Profiling: (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol vs. (2-tert-butylpyrimidin-4-yl)methanol

[1]

Executive Summary: The "Polar tert-Butyl" Strategy

In lead optimization, the tert-butyl group is a privileged scaffold for filling hydrophobic pockets and enforcing steric conformation.[1] However, its high lipophilicity (Lipophilic Efficiency penalty) often leads to poor metabolic stability and low aqueous solubility.

This guide compares (2-tert-butylpyrimidin-4-yl)methanol (Compound B) with its polar isostere, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol (Compound A).[1]

The Core Trade-off:

  • Compound B (tert-Butyl): Maximizes hydrophobic interaction and pKa (basicity) but suffers from high LogP and "grease ball" ADME characteristics.[1]

  • Compound A (Methoxy-isopropyl): Reduces LogP by approximately 1.0–1.5 units and enhances solubility via the ether oxygen hydrogen-bond acceptor (HBA), while maintaining 90% of the steric volume of the tert-butyl group.[1]

Structural & Physicochemical Analysis[2]

The structural difference lies entirely at the 2-position of the pyrimidine ring.[1] This single atom change (Carbon vs. Oxygen) dictates the solvation profile.

Visualizing the Property Landscape (Graphviz)

PropertyMapCompA(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol(Polar Isostere)LogPLipophilicity (LogP)~1.0 unit reductionCompA->LogPLowersSolAqueous Solubility(Kinetic)CompA->SolIncreasesMetaMetabolic Stability(Microsomal)CompA->MetaO-Dealkylation RiskElecElectronic Effect(Pyrimidine Basicity)CompA->Elec-I Effect(Lowers pKa)CompB(2-tert-butylpyrimidin-4-yl)methanol(Lipophilic Standard)CompB->LogPIncreasesCompB->SolDecreasesCompB->MetaOxidation RiskCompB->Elec+I Effect(Raises pKa)

Figure 1: Comparative property mapping showing the divergent impact of the ether oxygen substitution.

Comparative Data Table
PropertyCompound A (Methoxy-isopropyl)Compound B (tert-Butyl)Impact / Rationale
Molecular Weight ~182.2 g/mol ~166.2 g/mol Minimal impact on ligand efficiency.[1]
ClogP (Calc.) 0.8 – 1.1 1.9 – 2.3 Critical: Oxygen lowers LogP, improving Lipophilic Ligand Efficiency (LLE).[1]
H-Bond Acceptors 4 (N,N,O,O)3 (N,N,O)The ether oxygen acts as a weak HBA, recruiting water for solvation.
Steric Bulk (MR) ~49 cm³/mol~48 cm³/molIsosteric: The methoxy group folds to mimic the t-butyl shape.[1]
Electronic Effect Electron Withdrawing (-I)Electron Donating (+I)Compound A makes the pyrimidine N less basic (lower pKa).[1]
Solubility (pH 7.4) High (>500 µM est.)[1]Moderate (<100 µM est.)Driven by lower LogP and H-bonding capacity.[1]

Synthetic Accessibility & Pathways

Both compounds are accessible via condensation chemistry, but Compound A requires a specialized amidine precursor.

Synthesis Workflow
  • Compound B (tert-Butyl):

    • Precursor: Pivalamidine (commercially abundant).[1]

    • Reaction: Condensation with ethyl 4-chloroacetoacetate (or equivalent dicarbonyl) followed by reduction.[1]

  • Compound A (Methoxy-isopropyl):

    • Precursor: 2-Methoxy-2-methylpropanimidamide.[1]

    • Challenge: The amidine is often synthesized from 2-hydroxy-2-methylpropanenitrile via methylation and Pinner reaction.[1]

Synthetic Logic Diagram (Graphviz)

SynthesisAmidineA2-Methoxy-2-methylpropanimidamideCondensationCyclocondensation(Base, EtOH, Reflux)AmidineA->CondensationAmidineBPivalamidine(tert-Butyl amidine)AmidineB->CondensationElectrophileEthyl 4-chloroacetoacetate(or masked equivalent)Electrophile->CondensationReductionEster Reduction(LiAlH4 or NaBH4)Condensation->ReductionIntermediate EsterProductACompound A(Methoxy Analog)Reduction->ProductAPath AProductBCompound B(t-Butyl Analog)Reduction->ProductBPath B

Figure 2: Divergent synthesis pathways relying on the selection of the amidine headgroup.

Experimental Validation Protocols

To validate the bioisosteric replacement in your specific program, perform these two critical assays.

Protocol 1: Shake-Flask LogD (Lipophilicity)

Why: Calculated LogP (ClogP) often underestimates the "folding" effect of the methoxy group. Experimental LogD is required for accurate LLE calculation.[1]

  • Preparation: Prepare a 10 mM stock of Compound A and B in DMSO.

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL 1-octanol and 495 µL PBS (pH 7.4).

  • Equilibration: Vortex for 1 hour at room temperature; centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
    • Target: Compound A should show a LogD 0.8–1.2 units lower than Compound B.[1]

Protocol 2: Thermodynamic Solubility

Why: To confirm if the "Polar tert-butyl" strategy translates to actual concentration improvements.

  • Saturation: Add excess solid compound (approx 2 mg) to 1 mL of PBS (pH 7.4).

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.[1]

  • Analysis: Dilute filtrate 1:100 in Methanol/Water (50:50) and analyze via HPLC-UV (254 nm) against a standard curve.

Decision Framework: When to Use Which?

Use the following logic to select the correct building block for your SAR (Structure-Activity Relationship) campaign.

Select Compound B (tert-Butyl) If:
  • Hydrophobic Pocket Depth: The binding pocket is deep, purely lipophilic, and lacks water networks.[1]

  • Basicity Requirement: Your scaffold requires a higher pKa at the pyrimidine nitrogens to maintain a salt bridge or H-bond interaction (the +I effect of t-butyl boosts basicity).[1]

  • CNS Penetration: You specifically need high lipophilicity to cross the Blood-Brain Barrier (LogP > 2.0 is often preferred).[1]

Select Compound A (Methoxy-isopropyl) If:
  • Solubility Issues: The lead series suffers from poor aqueous solubility.[1]

  • Metabolic Clearance: You need to lower the overall LogP to reduce non-specific binding and hepatic clearance (LLE optimization).[1]

  • Solvation: There is potential to pick up a water-mediated H-bond in the pocket (via the ether oxygen).[1]

  • "Magic Methyl" Effect: You need to maintain the steric wall of the t-butyl group but "mask" its lipophilicity.[1]

References

  • Enamine. Bioisosteres of tert-Butyl Group.[1] Retrieved from

  • Westphal, M. V., et al. (2015).[2] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. ChemMedChem, 10(3), 461-469.[2]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (General principles of polar isosteres).

  • Barnes-Seeman, D., et al. (2014).[1] The role of physicochemical properties in drug discovery.[1][3] Current Topics in Medicinal Chemistry. (LogP and Solubility correlation).

COA (Certificate of Analysis) requirements for CAS 1511203-24-9

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Certificate of Analysis (COA) requirements for CAS 1511203-24-9 , chemically identified as [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol . This molecule serves as a critical high-value intermediate in the synthesis of advanced kinase inhibitors and pharmaceutical active ingredients (APIs).

This guide compares the "performance"—defined as downstream synthetic efficiency and impurity propagation—of High-Purity Pharma Grade material versus Standard Industrial Grade alternatives.

Topic: Critical COA Requirements & Performance Analysis for [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers

Executive Summary: The Criticality of CAS 1511203-24-9

CAS 1511203-24-9 is a specialized pyrimidine building block characterized by a primary alcohol handle and a sterically demanding, polar 2-methoxypropan-2-yl motif. This structural feature is increasingly employed in modern drug design (e.g., next-generation kinase inhibitors) to improve metabolic stability and solubility compared to traditional alkyl groups.

However, the synthesis of this intermediate involves complex lithiation or reduction steps that can introduce specific impurities—such as des-methoxy analogs or metal residues —which are silent killers in downstream coupling reactions (e.g., Mitsunobu or S_NAr). This guide establishes the Gold Standard COA required to mitigate these risks.

Chemical Identity & Critical Quality Attributes (CQAs)

AttributeSpecification
CAS Number 1511203-24-9
Chemical Name [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Key Functional Groups Primary Alcohol (-CH₂OH), Pyrimidine Ring, Tertiary Ether
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Why COA Rigor Matters

The tertiary ether group is acid-sensitive. Improper storage or acidic impurities can lead to the elimination of methanol, forming an isopropenyl impurity . Furthermore, the primary alcohol is susceptible to over-oxidation to the aldehyde or carboxylic acid during storage, which will cap the growing drug chain and reduce yield.

Comparative Analysis: Pharma Grade vs. Industrial Grade

The "performance" of an intermediate is measured by its behavior in the subsequent synthetic step. Below is a comparison of two common commercial grades and their impact on a hypothetical downstream Mitsunobu Coupling reaction.

Table 1: Performance & Specification Comparison
ParameterPharma Grade (Recommended) Industrial Grade (Alternative) Performance Impact (Downstream)
Assay (HPLC) ≥ 98.5% (Area %)≥ 95.0%Yield Loss: Lower purity requires excess reagents in the next step, complicating purification.
Single Max Impurity ≤ 0.5% ≤ 2.0%Purification Burden: High impurities often co-elute with the final product, requiring expensive prep-HPLC.
Water (KF) ≤ 0.5% ≤ 2.0%Reaction Failure: High water content quenches moisture-sensitive reagents (e.g., DIAD/PPh3 in Mitsunobu), stalling the reaction.
Residual Solvents ICH Q3C Compliant Not TestedToxicity/Compliance: Residual solvents (e.g., THF, Toluene) can carry over, failing final API release testing.
Appearance White to Off-White SolidYellow/Brown SolidColor Bodies: Colored impurities are often transition metal residues (Pd, Cu) that catalyze side reactions.

Detailed COA Requirements & Causality

To ensure reproducible performance, the COA must validate the following parameters. This section explains the causality—why a specific test is non-negotiable.

A. Identity (NMR & MS)
  • Requirement: ¹H-NMR and LC-MS must correspond to structure.

  • Causality: Confirms the presence of the methoxy group. A common synthetic error results in the des-methoxy (isopropyl) analog, which is chemically similar but pharmacologically inactive.

  • Critical Check: Verify the singlet peak at ~3.0-3.2 ppm (methoxy) and the gem-dimethyl singlet at ~1.5 ppm.

B. Purity (HPLC)
  • Requirement: ≥ 98.5% by area.

  • Causality: In coupling reactions, impurities with nucleophilic sites (e.g., unreacted precursors) will compete with the desired alcohol, leading to complex mixtures.

  • Methodology: Reverse-phase C18 column, Gradient Water/Acetonitrile with 0.1% TFA.

C. Water Content (Karl Fischer)
  • Requirement: ≤ 0.5% w/w.

  • Causality: This alcohol is often used in anhydrous conditions (e.g., nucleophilic aromatic substitution or Mitsunobu). 1% water can consume equimolar amounts of expensive coupling reagents, stopping the reaction at 50% conversion.

D. Residual Metals (ICP-MS)
  • Requirement: Pd ≤ 20 ppm, Cu ≤ 20 ppm.

  • Causality: If synthesized via cross-coupling, residual Palladium can chelate to the pyrimidine nitrogen, poisoning catalysts in future hydrogenation steps.

Experimental Protocols: Validating Performance

Protocol 1: Analytical Purity Assessment (HPLC)

This protocol validates the "Assay" value on the COA.

  • Sample Prep: Dissolve 10 mg of CAS 1511203-24-9 in 10 mL of Acetonitrile:Water (50:50).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption).

  • Acceptance: Main peak retention time ~8.5 min. No single impurity > 0.5%.

Protocol 2: Functional Use Test (Mitsunobu Coupling)

This "stress test" compares Pharma Grade vs. Industrial Grade performance.

  • Setup: Charge reaction vessel with CAS 1511203-24-9 (1.0 eq), Phenol Derivative (1.1 eq), and Triphenylphosphine (1.2 eq) in dry THF.

  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise.

  • Observation:

    • Pharma Grade: Solution remains clear/pale yellow. Conversion > 95% by LCMS after 2 hours.

    • Industrial Grade (High Water): Solution turns turbid (hydrazine formation). Conversion stalls at < 70%.

Visualizing the Impact: Impurity Propagation

The following diagram illustrates how "Industrial Grade" impurities propagate through the synthesis, leading to failure.

G Start CAS 1511203-24-9 (Starting Material) HighPurity Pharma Grade (>98.5%, <0.1% H2O) Start->HighPurity LowPurity Industrial Grade (95%, >1% H2O, Metals) Start->LowPurity Step1 Coupling Reaction (e.g., Mitsunobu) Success High Yield (>90%) Clean Product Step1->Success Fail1 Side Reaction: Reagent Quenching Step1->Fail1 Fail2 Impurity Carryover: Difficult Purification Step1->Fail2 HighPurity->Step1 Efficient LowPurity->Step1 Interference Outcome Low Yield (<60%) Failed API Release Fail1->Outcome Fail2->Outcome

Caption: Comparative workflow showing how raw material quality (Pharma vs. Industrial) dictates downstream synthetic success.

References

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds for impurities (0.05%) and qualification thresholds (0.15%). Link

  • International Conference on Harmonisation (ICH). Q3C(R6): Impurities: Guideline for Residual Solvents. (2016). Establishes permissible limits for solvents like THF and Toluene. Link

  • United States Pharmacopeia (USP). <921> Water Determination. Standard Karl Fischer titration methods for pharmaceutical intermediates. Link

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651 (2009). Explains the sensitivity of the Mitsunobu reaction to moisture and alcohol purity. Link

  • PubChem. Compound Summary for CAS 1511203-24-9. National Library of Medicine (US). Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Risk-Based Approach to Novel Compound Safety

As a novel research chemical, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol lacks a comprehensive, publicly available toxicological profile. Therefore, this guide adopts a conservative, risk-based safety protocol derived from an analysis of its constituent chemical moieties: a pyrimidine core, a methanol functional group, and a methoxypropyl group. Our primary objective is to empower researchers with a robust safety framework that prioritizes the hierarchy of controls, ensuring that personal protective equipment (PPE) serves as the final, critical barrier against potential hazards. This document is designed to supplement, not replace, your institution's mandatory Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3]

Hazard Analysis by Chemical Analogy

A prudent assessment of this compound's potential hazards is achieved by examining its structural components, for which extensive safety data exists.

  • Pyrimidine Core: Pyrimidine and its derivatives are often flammable liquids and can act as skin and eye irritants.[4][5][6] They are heterocyclic aromatic compounds, and due care must be taken to prevent inhalation of vapors, which may irritate the respiratory tract.[4]

  • Methanol Functional Group (-CH₂OH): The presence of a primary alcohol, specifically a methanol group, is a significant safety consideration. Methanol is highly flammable and toxic if inhaled, ingested, or absorbed through the skin.[7] It is known to cause systemic toxicity, targeting organs such as the central nervous system and eyes, potentially leading to blindness.[7]

  • Methoxypropyl Group: Aliphatic ethers and alcohols like methoxypropanol are typically flammable and can be irritants.[8][9][10][11] High vapor concentrations can lead to central nervous system depression.[9]

Presumed Hazard Profile: Based on this analysis, (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol should be handled as a substance that is flammable, a skin and eye irritant, and potentially toxic via inhalation, ingestion, and dermal absorption, with a risk of systemic organ effects.

The Foundation: Engineering and Administrative Controls

Before detailing PPE, we must emphasize the primacy of engineering and administrative controls in your laboratory's safety program.[12][13] PPE is the last line of defense.

  • Engineering Controls: All handling of (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, from weighing solids to preparing solutions and running reactions, must be conducted within a certified and properly functioning chemical fume hood to protect against inhalation of vapors.[13][14] If the procedure involves potential static discharge, all equipment must be appropriately grounded.[6][7][9]

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is the master document governing safe work practices.[12] This includes Standard Operating Procedures (SOPs), mandatory safety training, and clear labeling of all containers.[3][14][15] Never work alone when handling highly hazardous or novel chemicals.[16]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on the presumed hazard profile. The following is a step-by-step guide to selecting the appropriate protective barriers.

Hand Protection: The Primary Contact Barrier

Dermal absorption is a significant risk. A single pair of standard disposable gloves is insufficient.

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove provides a good first layer and splash protection while maintaining dexterity.[17]

    • Outer Glove: For extended handling or in situations with a higher risk of immersion, the outer glove should be selected for its high resistance to alcohols and aromatic compounds. Heavier-duty butyl or Viton® gloves are recommended. Nitrile gauntlets can also be suitable.[18]

  • Causality: The double-glove system provides redundancy. If the outer glove is compromised, the inner glove offers temporary protection, allowing the user time to withdraw, remove the gloves safely, and re-glove. Nitrile has only fair resistance to methanol, making a more robust outer glove essential for prolonged tasks.[19][20]

  • Inspection: Always inspect gloves for tears or pinholes before use.[4] Change gloves immediately upon suspected contact with the chemical.

Table 1: Chemical Resistance of Common Glove Materials to Methanol

Glove MaterialResistance to MethanolGeneral Recommendation
NitrileFair[19][20]Suitable as an inner glove or for incidental contact only.
LatexFair[19][20]Not recommended due to poor chemical resistance and allergy risk.
NeopreneGoodA viable option for an outer glove.
Butyl RubberExcellent[21]Recommended as an outer glove for extended handling.
Viton®Excellent[19]Recommended as an outer glove for extended handling.

This table synthesizes data from multiple sources for the analogous hazard, methanol.

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when the chemical is being handled.[17]

    • Enhanced Protection: When there is a risk of significant splash, energetic reaction, or handling larger quantities (>50 mL), a full-face shield must be worn over the chemical splash goggles.[17]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes and vapors. Goggles provide this necessary seal. A face shield protects the entire face from direct splashes.

Body Protection: Preventing Incidental Contact
  • Protocol: A flame-resistant (FR) lab coat is required. It should be fully buttoned with the sleeves rolled down.[17] For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Causality: The presumed flammability of the compound necessitates a flame-resistant lab coat. Standard cotton or polyester-blend lab coats can ignite and melt, causing severe burns.

Respiratory Protection: Use Only When Engineering Controls Are Insufficient
  • Protocol: Respiratory protection should not be necessary if all work is conducted in a certified chemical fume hood. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical.

  • Requirements: Use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes medical evaluation, fit-testing, and training, per OSHA regulations.[17][22] A full-face respirator with organic vapor cartridges would be appropriate in an emergency.[4]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol.

PPE_Workflow start_node Start: Plan Experiment decision_node decision_node start_node->decision_node Assess Task process_node Weighing Solid decision_node->process_node Weighing Solid (<1g) hazard_node EMERGENCY (Spill / Control Failure) decision_node->hazard_node Spill or Control Failure process_node_2 Liquid Transfer / Reaction Setup decision_node->process_node_2 Liquid Transfer / Reaction Setup ppe_node Minimum PPE: - Double Gloves (Nitrile inner, Butyl/Viton outer) - Chemical Splash Goggles - FR Lab Coat process_node->ppe_node Select PPE end_node Proceed with Experiment ppe_node->end_node ppe_node_3 Emergency PPE: - Full-Face Respirator w/ Organic Vapor Cartridge - Chemical Resistant Suit/Apron - Heavy-Duty Outer Gloves hazard_node->ppe_node_3 Select PPE ppe_node_2 Minimum PPE: - Double Gloves (Nitrile inner, Butyl/Viton outer) - Chemical Splash Goggles - FR Lab Coat - Full Face Shield process_node_2->ppe_node_2 Select PPE ppe_node_2->end_node

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before starting, ensure an emergency eyewash and safety shower are accessible and unobstructed.[13] Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Execution: Handle the chemical with care, using non-sparking tools and keeping containers closed when not in use.[4][16] All transfers should be performed in a manner that minimizes aerosol generation.

  • Post-Handling: After the procedure, wipe down the work surface. Remove PPE carefully, avoiding contact with contaminated surfaces. Remove outer gloves first, followed by the lab coat and eye protection, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][23]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][23]

  • Spill: Alert others in the lab. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., sand or vermiculite), avoiding dust generation.[9] If the spill is large, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All materials contaminated with (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol, including excess chemical, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[8][10] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not pour any amount down the drain.[4][10]

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (URL: [Link])

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])

  • Chemical Resistance of Gloves – Quick guide. (URL: [Link])

  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. (URL: [Link])

  • The Importance of Chemical Safety in R&D Labs - Wilco Prime. (URL: [Link])

  • Methanol Resistant Work Gloves. (URL: [Link])

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (URL: [Link])

  • ECHA publishes guidance on chemical safety assessment - Fieldfisher. (URL: [Link])

  • European Chemicals Agency (ECHA) Useful Links | Health and Safety Executive for Northern Ireland, controlling risk together - HSENI. (URL: [Link])

  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. (URL: [Link])

  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. (URL: [Link])

  • Methanol Gloves - SafetyGloves.co.uk. (URL: [Link])

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (URL: [Link])

  • Guidance on the compilation of safety data sheets - ECHA - European Union. (URL: [Link])

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (URL: [Link])

  • Guidance on information requirements and chemical safety assessment Chapter R.7a. (URL: [Link])

  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (URL: [Link])

  • Chemical Safety: Personal Protective Equipment. (URL: [Link])

  • Personal Protective Equipment (PPEs)- Safety Guideline. (URL: [Link])

  • Safety data sheet - Biosolve Shop. (URL: [Link])

  • Methoxy Propanol - Chemius. (URL: [Link])

  • Methanol Safety Data Sheet - Methanex. (URL: [Link])

  • Safety Data Sheet: (2-methoxymethylethoxy)propanol - 3D-basics. (URL: [Link])

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.